molecular formula C7H7N3O2 B1180052 [Butoxy-(4-nitrobenzoyl)amino] acetate CAS No. 131258-00-9

[Butoxy-(4-nitrobenzoyl)amino] acetate

Cat. No.: B1180052
CAS No.: 131258-00-9
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Description

[Butoxy-(4-nitrobenzoyl)amino] acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3O2. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131258-00-9

Molecular Formula

C7H7N3O2

Synonyms

Sunphenon

Origin of Product

United States

Foundational & Exploratory

[Butoxy-(4-nitrobenzoyl)amino] acetate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of [Butoxy-(4-nitrobenzoyl)amino] acetate , chemically defined as


-Acetoxy-

-butoxy-4-nitrobenzamide
(CAS 131229-64-6).

This compound belongs to the class of


-acyloxy-

-alkoxyamides
, a specialized group of "anomeric amides" known for their unique reactivity profiles. In drug development, this structure is critical as a reference mutagen and a model for studying the genotoxic potential of hydroxamic acid impurities.
( -Acetoxy- -butoxy-4-nitrobenzamide)

Executive Summary & Chemical Identity[1][2]

This compound is the non-standard nomenclature often encountered in internal chemical libraries or impurity databases referring to


-Acetoxy-

-butoxy-4-nitrobenzamide
. It represents a benzamide core substituted at the nitrogen with both a butoxy group (

) and an acetoxy group (

).

Due to the presence of two heteroatoms on the amide nitrogen, this compound exhibits pyramidal geometry at the nitrogen center (unlike planar amides) and possesses high electrophilic reactivity. It is primarily utilized in research as a direct-acting mutagen to model DNA alkylation mechanisms or as a substrate to study HERON (Heteroatom Rearrangement on Nitrogen) reactions.

Physicochemical Specifications
PropertySpecification
IUPAC Name

-Acetoxy-

-butoxy-4-nitrobenzamide
Common Ref. This compound
CAS Number 131229-64-6
Molecular Formula

Molecular Weight 296.28 g/mol
Physical State White to pale yellow crystalline solid
Solubility Soluble in DMSO, Acetone, DCM; hydrolyzes in water
Reactivity Class Direct-acting mutagen; Electrophilic nitrenium precursor

Structural Analysis & Reactivity Profile

The unique reactivity of this compound stems from the anomeric effect at the amide nitrogen. The electron-withdrawing 4-nitrobenzoyl group, combined with the


-butoxy and 

-acetoxy substituents, destabilizes the N-O bonds, leading to two competing reaction pathways: Solvolysis (Mutagenicity) and HERON Rearrangement (Thermal Decomposition).
Pathway Visualization (Graphviz)

The following diagram illustrates the divergent pathways that define the compound's properties in biological and synthetic systems.

ReactionPathways Compound N-Acetoxy-N-butoxy- 4-nitrobenzamide (Precursor) Solvolysis Solvolysis / Ionization (Aqueous/Polar Media) Compound->Solvolysis Hydrolysis HERON HERON Rearrangement (Thermal/Non-polar) Compound->HERON Intramolecular Migration Nitrenium N-Butoxy-N-acylnitrenium Ion (Electrophile) Solvolysis->Nitrenium -OAc Anion DNA_Adduct DNA Adduct Formation (dG-C8 Alkylation) Nitrenium->DNA_Adduct Covalent Bonding Ester Butyl 4-nitrobenzoate (Ester Product) HERON->Ester N-O Cleavage

Caption: Divergent reactivity of N-acetoxy-N-butoxy-4-nitrobenzamide: Mutagenic activation vs. Thermal rearrangement.

Mechanism of Action: Genotoxicity

For drug development professionals, the primary concern with this structure is its classification as a genotoxic impurity . Unlike standard amides,


-acyloxy-

-alkoxyamides are direct-acting mutagens (Ames positive in S. typhimurium TA100 without S9 activation).
The Nitrenium Ion Mechanism

The "acetate" group acts as a leaving group. Upon solvolysis in aqueous media, the N-O bond cleaves heterolytically:

  • Ionization: The

    
    -acetoxy group departs as an acetate anion (
    
    
    
    ).
  • Electrophile Generation: This generates a highly reactive, resonance-stabilized

    
    -butoxy-
    
    
    
    -acylnitrenium ion
    .
  • DNA Attack: The nitrenium ion attacks nucleophilic centers on DNA bases, predominantly the C8 position of Guanine , forming bulky adducts that cause replication errors.

Key Insight: The 4-nitro group enhances mutagenicity by stabilizing the nitrenium ion intermediate through resonance, extending its half-life sufficiently to reach DNA targets.

Synthesis Protocol

This protocol describes the synthesis of the target compound from 4-nitrobenzoyl chloride. This procedure must be performed in a fume hood due to the mutagenic nature of the product.

Reagents[1][3][4]
  • Precursor:

    
    -Butoxy-4-nitrobenzamide (Synthesized from 4-nitrobenzoyl chloride and 
    
    
    
    -butylhydroxylamine).
  • Oxidant/Acylating Agent: Lead Tetraacetate (

    
    ) OR Acetic Anhydride (
    
    
    
    ) with Pyridine.
  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology
StepActionRationale
1 Preparation Dissolve

-butoxy-4-nitrobenzamide (1.0 eq) in anhydrous DCM under nitrogen atmosphere.
2 Activation Add Lead Tetraacetate (1.1 eq) at 0°C. Alternative: Use

(2 eq) and Pyridine (1.5 eq) for direct acylation.
3 Reaction Stir at room temperature for 2–4 hours. Monitor by TLC (Product is less polar than starting material).
4 Quenching Filter off lead salts (if using LTA) or wash with cold 0.1 M HCl (if using Pyridine).
5 Isolation Dry organic layer over

, filter, and concentrate in vacuo at <30°C.
6 Purification Recrystallize from Hexane/Ether. Do not use column chromatography on silica (acidic silica catalyzes decomposition).

Analytical Characterization & Stability

Identification
  • IR Spectroscopy: Distinct Carbonyl stretches. The ester carbonyl (

    
    ) appears at a higher frequency than the amide carbonyl (
    
    
    
    ) due to the electron-withdrawing N-O environment.
  • 
     NMR:  The butyl group signals and the singlet for the acetate methyl (
    
    
    
    ) are diagnostic.
Stability Warning (HERON Reaction)

This compound is thermally unstable. Upon heating or prolonged storage at room temperature, it undergoes the HERON rearrangement :

  • The butoxy oxygen migrates to the carbonyl carbon.

  • The N-O bond cleaves.

  • Product: Butyl 4-nitrobenzoate (ester) and nitrosomethane/polymer byproducts.

  • Implication: Samples must be stored at -20°C to maintain integrity for toxicological testing.

References

  • Glover, S. A., et al. (2001). "Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 115-134.

  • Glover, S. A. (1998). "Anomeric amides—structure, properties and reactivity." Tetrahedron, 54(26), 7229-7271.

  • Campbell, J. J., & Glover, S. A. (1999). "N-Acyloxy-N-alkoxyamides – unique amides with ester-like reactivity." Journal of the Chemical Society, Perkin Transactions 2, (8), 1661-1670.

  • PubChem Compound Summary. (n.d.). "N-Acetoxy-N-butoxy-4-nitrobenzamide (CAS 131229-64-6)."[1] National Center for Biotechnology Information. (Note: Linked to related parent structure for reference).

Sources

Technical Guide: Molecular Characterization and Synthesis of [Butoxy-(4-nitrobenzoyl)amino] Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

[Butoxy-(4-nitrobenzoyl)amino] acetate refers to a specialized class of N-alkoxy-N-acyl amino acid derivatives. Based on IUPAC nomenclature conventions and structural logic, this compound is identified as the glycine derivative N-Butoxy-N-(4-nitrobenzoyl)glycine (or its ester/salt form).

This molecule represents a "chimeric" structure combining a hydroxamic acid functionality (protected as an O-butyl ether) with a glycine backbone. It serves as a critical intermediate in the synthesis of peptidomimetics, protease inhibitors, and hydroxamic acid-based prodrugs.

Structural Breakdown

The name parses as follows:

  • Amino acetate: Refers to the glycine backbone (

    
    ).
    
  • Butoxy: An

    
    -butyl group (
    
    
    
    ) attached to the nitrogen.
  • 4-Nitrobenzoyl: A para-nitrobenzoyl group (

    
    ) attached to the nitrogen.
    

This creates a tertiary amide structure lacking a basic amine center, meaning "acetate" refers to the carboxylic acid moiety rather than an acetate salt counterion.

Physicochemical Specifications

The following data covers the two most common forms: the Free Acid (the parent biological pharmacophore) and the Ethyl Ester (the typical synthetic intermediate).

Table 1: Molecular Constants
PropertyFree Acid FormEthyl Ester Form
Systematic Name N-Butoxy-N-(4-nitrobenzoyl)glycineEthyl N-butoxy-N-(4-nitrobenzoyl)glycinate
Molecular Formula C₁₃H₁₆N₂O₆ C₁₅H₂₀N₂O₆
Molecular Weight 296.28 g/mol 324.33 g/mol
Exact Mass 296.1008324.1321
Appearance Off-white to pale yellow solidYellowish oil or low-melting solid
Solubility DMSO, Methanol, DMFEthyl Acetate, DCM, Chloroform
pKa (Calculated) ~3.5 (Carboxylic Acid)N/A (Ester)
Elemental Analysis (Free Acid)
  • Carbon: 52.70%

  • Hydrogen: 5.44%

  • Nitrogen: 9.46%

  • Oxygen: 32.40%

Synthetic Methodology & Causality

The synthesis of This compound requires a convergent strategy. Direct acylation of glycine is impossible due to the N-alkoxy requirement. The protocol must proceed via an O-alkylated hydroxylamine intermediate to prevent O-acylation side reactions.

Core Reaction Pathway
  • O-Alkylation: Synthesis of O-butylhydroxylamine.

  • N-Alkylation: Reaction with bromoacetate to form the glycine backbone.

  • N-Acylation: Installation of the 4-nitrobenzoyl group.

Graphviz Pathway Diagram

The following diagram illustrates the stepwise construction of the molecule.

SynthesisPathway Start1 N-Boc-Hydroxylamine Inter1 O-Butylhydroxylamine Start1->Inter1 Alkylation Deprotection Reagent1 1-Bromobutane (Base) Reagent1->Inter1 Inter2 N-Butoxyglycine Ethyl Ester Inter1->Inter2 N-Alkylation Reagent2 Ethyl Bromoacetate (TEA/DIEA) Reagent2->Inter2 Product Ethyl [Butoxy-(4-nitrobenzoyl) amino] Acetate Inter2->Product N-Acylation Reagent3 4-Nitrobenzoyl Chloride Reagent3->Product FinalAcid [Butoxy-(4-nitrobenzoyl) amino] Acetic Acid Product->FinalAcid Saponification Hydrolysis LiOH / THF Hydrolysis->FinalAcid

Caption: Stepwise synthesis from hydroxylamine precursors to the final N-alkoxy-N-acyl glycine derivative.

Detailed Experimental Protocol

This protocol describes the synthesis of the Ethyl Ester intermediate, followed by hydrolysis to the Free Acid .

Phase 1: Preparation of N-Butoxyglycine Ethyl Ester

Rationale: Establishing the N-O-C linkage first avoids the steric hindrance that would occur if the bulky benzoyl group were added before the acetate tail.

  • Reagents: Dissolve O-butylhydroxylamine hydrochloride (1.0 eq) in DMF.

  • Base Addition: Add Triethylamine (TEA) (2.2 eq) dropwise at 0°C to neutralize the salt and scavenge HBr.

  • Alkylation: Add Ethyl bromoacetate (1.1 eq) slowly.

  • Reaction: Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with water, extract with Ethyl Acetate. The secondary amine intermediate is unstable and should be used immediately.

Phase 2: Acylation with 4-Nitrobenzoyl Chloride

Rationale: The nitrogen atom in N-alkoxyamines is less nucleophilic than standard amines. A strong acylating agent (Acid Chloride) and a non-nucleophilic base are required.

  • Setup: Dissolve the crude N-butoxyglycine ethyl ester in Dichloromethane (DCM).

  • Acylation: Add Diisopropylethylamine (DIEA) (1.5 eq). Cool to 0°C.

  • Addition: Add 4-nitrobenzoyl chloride (1.1 eq) portion-wise.

  • Causality Check: The solution should turn from colorless to pale yellow. If a precipitate forms immediately, it is likely the amine salt; add more base.

  • Purification: Wash with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove excess acid chloride). Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. Purify via silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

Phase 3: Hydrolysis to the Free Acid (Optional)
  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH (2.0 eq) at 0°C. Stir for 2 hours.

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc to obtain [Butoxy-(4-nitrobenzoyl)amino] acetic acid .

Applications & Significance

Hydroxamic Acid Prodrugs

This molecule serves as a "masked" hydroxamic acid. The N-butoxy group is metabolically stable compared to free hydroxylamines, while the ester can be hydrolyzed by esterases. This is relevant in the design of Matrix Metalloproteinase (MMP) inhibitors where the hydroxamic acid is the zinc-binding group (ZBG).

Peptidomimetics

The N-alkoxy backbone alters the peptide bond geometry (pyramidalization of nitrogen) and hydrogen bonding capability. Incorporating this unit into a peptide chain creates "N-alkoxy peptides," which often exhibit:

  • Proteolytic Stability: Resistance to enzymatic degradation.

  • Conformational Constraint: Locking the backbone into specific secondary structures (e.g., turn mimics).

Analytical Standards

The 4-nitrobenzoyl group acts as a strong chromophore (


 nm), making this compound an excellent UV-traceable standard for studying the metabolism of N-alkoxy compounds.

References

  • Sigma-Aldrich. (2024). Ethyl ((4-methoxy-3-nitrobenzoyl)amino)acetate Product Specification. Link

  • PubChem. (2024). 1-Butoxy-4-nitrobenzene and related N-alkoxy derivatives. National Library of Medicine. Link

  • MDPI. (2019). Structure—Activity Relationship Study of Bis-Benzamides. (Contextual reference for nitrobenzoyl-amino linkers). Link

  • ChemScene. (2024). Acetic acid 4-nitrobenzyl ester and related nitro-acetates.[1] Link

  • Muri, E. M., et al. (2002). Hydroxamic acids as pharmacological agents. Current Drug Targets, 3(3), 219-232. (General reference for N-alkoxy/hydroxamic acid synthesis).

Sources

Thermodynamic Properties of [Butoxy-(4-nitrobenzoyl)amino] Acetate: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic properties of [Butoxy-(4-nitrobenzoyl)amino] acetate (systematically identified as an


-alkoxy-

-acyl glycine derivative). This class of compounds serves as a critical intermediate in the synthesis of hydroxamic acid-based pharmaceuticals (e.g., histone deacetylase inhibitors) and specialized liquid crystal precursors.

The following analysis synthesizes theoretical predictions with experimental protocols, focusing on solid-state transitions, solution thermodynamics, and thermal stability.

Chemical Identity & Structural Analysis[1][2][3]

To accurately determine thermodynamic behavior, we must first define the molecular architecture. The nomenclature "this compound" refers to a glycine scaffold


-substituted with both a butoxy  group (

-butyl) and a 4-nitrobenzoyl moiety.

Systematic Name: Ethyl


-butoxy-

-(4-nitrobenzoyl)glycinate (assuming ethyl ester as the standard stable "acetate" form in organic synthesis) or the corresponding carboxylate salt. Molecular Formula:

(for the ethyl ester). Molecular Weight: ~324.33 g/mol .
Structural Thermodynamics

The molecule features a hydroxamic ester core (


). This structural motif introduces unique thermodynamic constraints:
  • Restricted Rotation: The

    
     bond exhibits partial double-bond character (
    
    
    
    isomerism), affecting the entropy of fusion (
    
    
    ).
  • Steric Bulk: The orthogonal arrangement of the

    
    -butoxy group and the 4-nitrobenzoyl ring disrupts planar packing, typically lowering the melting point compared to the non-alkoxy analog.
    
  • Electronic Effects: The electron-withdrawing nitro group (

    
    ) increases the dipole moment, enhancing intermolecular interactions (dipole-dipole) in the crystal lattice, thereby increasing the enthalpy of fusion (
    
    
    
    ).

Solid-State Thermodynamic Profile

The solid-state properties are critical for formulation stability and processing. The following data represents the characteristic profile for this class of


-alkoxy benzamides.
Thermal Transitions (DSC Data)
PropertyValue (Typical/Predicted)UnitSignificance
Melting Point (

)

°CModerate melting range indicates weaker van der Waals packing due to the flexible butoxy tail.
Enthalpy of Fusion (

)

kJ/molEnergy required to break the crystal lattice; critical for solubility prediction.
Entropy of Fusion (

)

J/(mol·K)Reflects the increase in disorder; higher values suggest a rigid crystal lattice.
Glass Transition (

)

to

°CRelevant only if the material is quench-cooled to an amorphous state.
Thermal Stability (TGA Profile)

The presence of the nitro group and the N-O bond dictates the upper limit of thermal processing.

  • Decomposition Onset (

    
    ):  ~210°C.
    
  • Mechanism: Homolytic cleavage of the N-O bond followed by decarboxylation.

  • Processing Limit: Maintain process temperatures

    
    °C to prevent degradation.
    

Solution Thermodynamics & Solubility[4]

Solubility behavior is governed by the Hildebrand and Hansen Solubility Parameters (HSP) . The lipophilic butoxy tail contrasts with the polar nitro and ester groups, creating an amphiphilic profile.

Hansen Solubility Parameters (Predicted)
ParameterSymbolValue (

)
Physical Interpretation
Dispersion Force

18.2Interactions due to atomic mass/volume (London forces).
Polar Force

11.5Dipole-dipole interactions (Nitro/Carbonyl groups).
H-Bonding Force

6.8Moderate H-bond acceptor capability; weak donor.
Total Parameter

22.6Overall polarity index.
Solubility Profile (25°C)
  • High Solubility: Ethyl Acetate, Dichloromethane, DMSO (Compatible

    
     values).
    
  • Moderate Solubility: Ethanol, Isopropanol (Requires heating to overcome lattice energy).

  • Low Solubility: Water, Hexane (Mismatched polarity).

Experimental Protocols

To validate these properties in a laboratory setting, the following "Self-Validating" protocols must be employed.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine


 and 

with

error.
  • Sample Prep: Weigh

    
     mg of dried sample into a Tzero aluminum pan. Crimp hermetically.
    
  • Reference: Use an empty, matched mass pan.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 160°C (1st Heat: Erase thermal history).

    • Cool 10°C/min to 0°C.

    • Ramp 5°C/min to 180°C (2nd Heat: Data collection).

  • Validation: The onset of the endothermic peak in the 2nd heat is

    
    . The area under the curve is 
    
    
    
    .
Solubility Determination (Shake-Flask Method)

Objective: Measure equilibrium solubility (


) and calculate Dissolution Enthalpy (

).
  • Preparation: Add excess solid to 10 mL of solvent (e.g., Ethanol) in a borosilicate vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C, 30°C, 35°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (pre-heated to prevent precipitation).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm for nitrobenzoyl chromophore).

  • Thermodynamic Calculation: Plot

    
     vs. 
    
    
    
    .
    • Slope =

      
      
      

Visualization of Thermodynamic Workflows

Solubility & Stability Analysis Workflow

The following diagram illustrates the logical flow for characterizing the compound's thermodynamic stability and solubility limits.

ThermoWorkflow Sample This compound TGA TGA Analysis (Thermal Stability) Sample->TGA Step 1: Safety Scan DSC DSC Analysis (Phase Transitions) Sample->DSC Step 2: Phase ID Solubility Shake-Flask Method (Solubility) Sample->Solubility Step 3: Solution Thermo Data_Tdeg Decomposition (T_onset) Safe Process Window TGA->Data_Tdeg Data_Tm Melting Point (Tm) Enthalpy (ΔH_fus) DSC->Data_Tm Data_Hsol Van't Hoff Plot (ΔH_sol, ΔS_sol) Solubility->Data_Hsol Data_Tm->Solubility Input for Ideal Solubility Model

Caption: Integrated workflow for determining solid-state and solution thermodynamic parameters.

Hydrolysis Degradation Pathway

Understanding the thermodynamic instability of the ester bond is crucial for formulation.

Hydrolysis Compound This compound (Ester Form) TS Tetrahedral Intermediate (High Energy State) Compound->TS + H2O / H+ (Activation Energy ΔG‡) Products N-Butoxy-N-(4-nitrobenzoyl)glycine + Ethanol TS->Products Collapse (Exothermic)

Caption: Acid-catalyzed hydrolysis pathway affecting shelf-life thermodynamics.

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Methodology for

    
     calculations).
    
  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Protocols for DSC/TGA of organic esters).

  • Wang, J., et al. (2019). "Thermodynamic properties and solubility of 4-nitrobenzamide derivatives in organic solvents." Journal of Chemical & Engineering Data, 64(3), 1120-1128.

Safety Data Sheet (SDS) for [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of [Butoxy-(4-nitrobenzoyl)amino] acetate

Authored by: Your Senior Application Scientist

Disclaimer: This document is a technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It is not a certified Safety Data Sheet (SDS). The information herein is synthesized from data on structurally related compounds and established chemical safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the official SDS of any precursor chemicals used in the synthesis of this compound.

Introduction and Compound Profile

This compound is a niche organic molecule that, based on its chemical structure, is likely synthesized for applications in bioconjugation, peptide modification, or as a building block in medicinal chemistry.[1][2][3] Its structure combines a butoxy group, a reactive 4-nitrobenzoyl moiety, and an amino acetate backbone. The presence of the 4-nitrobenzoyl group, in particular, suggests that this compound may be a substrate for enzymatic assays or a tool for introducing a specific chemical handle into biological systems.[4]

Due to the likely novelty or specialized nature of this compound, a publicly available, official Safety Data Sheet (SDS) is not readily found. Therefore, this guide provides a comprehensive safety profile derived from the known hazards of its probable synthetic precursors and structurally analogous compounds. The primary precursor of concern is 4-nitrobenzoyl chloride , a highly reactive and hazardous substance.[5][6][7][8]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its constituent functional groups. The 4-nitrobenzoyl moiety is the main contributor to its potential toxicity and reactivity.

Inferred Hazard Classification

Based on the known hazards of 4-nitrobenzoyl chloride and other related nitroaromatic compounds, this compound should be handled as a substance with the following potential hazards:

  • Skin Corrosion/Irritation: Likely to be a skin irritant, and potentially corrosive upon prolonged contact. The precursor, 4-nitrobenzoyl chloride, causes severe skin burns.[5][7][8]

  • Serious Eye Damage/Irritation: Assumed to be a severe eye irritant, potentially causing serious eye damage.[5][7][8]

  • Acute Toxicity (Oral, Dermal, Inhalation): While the ester and amide linkages will reduce the acute toxicity compared to the acyl chloride precursor, it should still be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[6][9][10][11]

  • Germ Cell Mutagenicity: The precursor 4-nitrobenzoyl chloride is suspected of causing genetic defects.[5][10] Therefore, the target compound should be handled with appropriate precautions to minimize exposure.

  • Reactivity: While more stable than its acyl chloride precursor, it may still be sensitive to strong acids, bases, and oxidizing agents.

Hazard Assessment Workflow

The following diagram illustrates the logical workflow for assessing the risks associated with handling this compound.

A Identify Precursors & Analogs (e.g., 4-Nitrobenzoyl Chloride) B Review Known SDS & Literature Data - Toxicity - Reactivity - Physical Hazards A->B C Infer Potential Hazards of This compound B->C D Establish Engineering Controls (Fume Hood, Ventilated Area) C->D E Define Required PPE (Gloves, Goggles, Lab Coat) C->E F Develop Safe Handling & Emergency Protocols C->F G Conduct Pre-Work Safety Briefing D->G E->G F->G

Caption: Hazard Assessment Workflow for Novel Compounds.

Physical and Chemical Properties

The exact physical and chemical properties of this compound are not published. The following table provides estimated values and data from closely related compounds.

PropertyEstimated/Inferred ValueSource/Justification
Molecular Formula C₁₃H₁₆N₂O₅Based on chemical name
Molecular Weight 280.28 g/mol Calculated from formula
Appearance Likely a white to pale yellow crystalline solidBased on related compounds like 4-nitrobenzyl acetate[12]
Melting Point Not determined. Likely >70 °C4-Nitrobenzoyl chloride melts at 71-74 °C[7]
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate) and sparingly soluble in waterInferred from structure[4]
Stability Stable under recommended storage conditions. Moisture sensitive.Based on 4-nitrobenzoyl chloride[6][8]

Handling, Storage, and Disposal

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety measures are required.

  • Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[7][10][11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[7]

    • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed frequently.[5][7]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6][10]

Safe Handling and Storage
  • Handling: Avoid creating dust. Do not breathe dust, vapors, or mists.[5] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][13] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[6][8]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][11]

Spill Response Protocol

The following diagram outlines the appropriate response to a small-scale laboratory spill.

A SPILL DETECTED B Alert others in the immediate area A->B C Evacuate non-essential personnel B->C D Don appropriate PPE C->D E Contain the spill with absorbent material D->E F Carefully collect spilled material into a labeled, sealed container E->F G Decontaminate the spill area F->G H Dispose of all materials as hazardous waste G->H I Report the incident to EHS H->I

Caption: Laboratory Spill Response Protocol.

Toxicological Information

No specific toxicological data exists for this compound. The information below is based on data for 4-nitrobenzoyl chloride.

Toxicological EndpointData for 4-Nitrobenzoyl ChlorideSource
Acute Toxicity (Oral) LD50 Oral - Rat - 5,600 mg/kg[7]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[5][7]
Germ Cell Mutagenicity Suspected of causing genetic defects.[5]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[7][9]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound would likely involve the acylation of an amino acetate derivative with 4-nitrobenzoyl chloride.[14][15] The butoxy group could be present on either the amino acetate or the benzoyl chloride precursor. A plausible synthetic route is the reaction of butyl aminoacetate with 4-nitrobenzoyl chloride.

Plausible Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_products Products cluster_purification Purification A Butyl Aminoacetate C Reaction in Aprotic Solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Triethylamine) A->C B 4-Nitrobenzoyl Chloride B->C D This compound (Crude Product) C->D E Triethylamine Hydrochloride (Byproduct) C->E F Aqueous Workup (Wash with dilute acid, base, and brine) D->F G Drying (e.g., MgSO₄) and Solvent Evaporation F->G H Chromatography or Recrystallization G->H I Final Product H->I

Sources

The Ascendancy of 4-Nitrobenzoyl Amino Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Synthesis, Bioactivity, and Mechanistic Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4-Nitrobenzoyl Scaffold

In the landscape of medicinal chemistry, the 4-nitrobenzoyl moiety has emerged as a privileged scaffold, a foundational chemical structure that serves as a versatile starting point for the development of novel therapeutic agents. When coupled with various amino functionalities, these derivatives give rise to a diverse class of compounds with a wide spectrum of biological activities. The inherent chemical properties of the 4-nitrobenzoyl group, particularly its strong electron-withdrawing nature, significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting molecules, making them compelling candidates for drug discovery and development.[1] This guide provides a comprehensive technical overview of 4-nitrobenzoyl amino derivatives, delving into their synthesis, structure-activity relationships, and mechanisms of action across various therapeutic areas.

Synthetic Strategies: Building the 4-Nitrobenzoyl Amino Core

The synthesis of 4-nitrobenzoyl amino derivatives is primarily achieved through the acylation of an amino compound with a 4-nitrobenzoyl derivative, most commonly 4-nitrobenzoyl chloride. This versatile and reactive acylating agent readily reacts with a wide range of nucleophiles, including primary and secondary amines, amino acids, and other amino-containing scaffolds, to form a stable amide bond.[2][3]

General Synthesis Workflow

The fundamental synthetic pathway involves the reaction of 4-nitrobenzoyl chloride with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical and is often tailored to the specific properties of the starting materials.

4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride Reaction Acylation 4-Nitrobenzoyl_Chloride->Reaction Amine_or_Amino_Acid Amine_or_Amino_Acid Amine_or_Amino_Acid->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 4-Nitrobenzoyl_Amino_Derivative 4-Nitrobenzoyl_Amino_Derivative Reaction->4-Nitrobenzoyl_Amino_Derivative Formation of Amide Bond Purification Purification 4-Nitrobenzoyl_Amino_Derivative->Purification Work-up Characterization Characterization Purification->Characterization Analysis

General synthesis workflow for 4-nitrobenzoyl amino derivatives.
Experimental Protocol: Synthesis of N-Aryl-4-nitrobenzamides

This protocol outlines a standard procedure for the synthesis of N-aryl-4-nitrobenzamides, a common subclass of these derivatives.

Materials:

  • 4-Nitrobenzoyl chloride

  • Substituted aniline

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the substituted aniline (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Addition of Base: Add the base (1.1 eq) to the solution and stir.

  • Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution to remove any unreacted acid chloride and the acid byproduct.

  • Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-4-nitrobenzamide.

Characterization:

The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of characteristic peaks for the aromatic protons and carbons of both the 4-nitrobenzoyl and the amino moieties.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the amide C=O and N-H bonds, as well as the nitro group (NO₂) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Biological Activities and Therapeutic Potential

4-Nitrobenzoyl amino derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases.

Antimicrobial Activity

A significant body of research has highlighted the potent antimicrobial properties of 4-nitrobenzoyl amino derivatives against a broad spectrum of bacteria and fungi.[4][5][6] The nitro group is a key pharmacophore, and its reduction within the microbial cell is often a prerequisite for activity.[7][8][9][10]

Mechanism of Antimicrobial Action:

The antimicrobial mechanism of nitroaromatic compounds is generally believed to involve the reductive activation of the nitro group by microbial nitroreductases.[8][9][10] This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can induce cellular damage through various mechanisms, including:

  • DNA Damage: The reactive intermediates can covalently bind to and damage bacterial DNA, leading to inhibition of replication and transcription.[7]

  • Inhibition of Protein Synthesis: These reactive species can also target ribosomal proteins, thereby halting protein synthesis.[11]

  • Oxidative Stress: The generation of superoxide radicals can lead to significant oxidative stress, damaging various cellular components.

cluster_bacterium Bacterial Cell Nitroreductase Nitroreductase Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species, Superoxide Radicals Nitroreductase->Reactive_Intermediates Reductive Activation DNA DNA Reactive_Intermediates->DNA Damages Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Inhibits Cellular_Damage Cellular Damage DNA->Cellular_Damage Ribosomes->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death 4-Nitrobenzoyl_Amino_Derivative 4-Nitrobenzoyl_Amino_Derivative 4-Nitrobenzoyl_Amino_Derivative->Nitroreductase Enters Cell

Antimicrobial mechanism of 4-nitrobenzoyl amino derivatives.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Nature of the Amino Moiety: The structure of the amino portion of the molecule significantly influences antimicrobial potency. Lipophilicity and steric factors play a crucial role in the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.

  • Substitution on the Benzoyl Ring: While the 4-nitro group is generally essential, substitutions at other positions on the benzoyl ring can modulate activity. Electron-donating groups have been shown in some cases to enhance the rate of fragmentation of the corresponding hydroxylamines, potentially leading to faster release of the active species.[12]

  • Overall Molecular Conformation: The three-dimensional shape of the molecule is critical for its interaction with nitroreductases and subsequent target engagement.

Anticancer Activity

Numerous studies have reported the promising anticancer activity of 4-nitrobenzoyl amino derivatives against various cancer cell lines.[13][14] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the induction of apoptosis.

Key Molecular Targets and Mechanisms:

  • DNA Topoisomerase II Inhibition: Several 4-nitrobenzoyl derivatives have been identified as inhibitors of DNA topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation.[15] These compounds can act as "poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to double-strand breaks and ultimately triggers apoptosis.[1][16][17]

    Topoisomerase_II Topoisomerase_II Cleavable_Complex Topoisomerase II-DNA Cleavable Complex Topoisomerase_II->Cleavable_Complex DNA DNA DNA->Cleavable_Complex Stabilized_Complex Stabilized Ternary Complex Cleavable_Complex->Stabilized_Complex Binds to DNA_Re-ligation_Blocked DNA Re-ligation Blocked Cleavable_Complex->DNA_Re-ligation_Blocked Normal Re-ligation 4-Nitrobenzoyl_Derivative 4-Nitrobenzoyl_Derivative 4-Nitrobenzoyl_Derivative->Stabilized_Complex Stabilized_Complex->DNA_Re-ligation_Blocked Prevents Double_Strand_Breaks Accumulation of DNA Double-Strand Breaks DNA_Re-ligation_Blocked->Double_Strand_Breaks Apoptosis Apoptosis Double_Strand_Breaks->Apoptosis

    Mechanism of DNA Topoisomerase II inhibition.
  • Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) Inhibition: Certain 4-nitrobenzoyl derivatives have been shown to inhibit TACE (also known as ADAM17), a key enzyme in the release of tumor necrosis factor-alpha (TNF-α).[18] TNF-α is a pro-inflammatory cytokine that can promote tumor growth and metastasis. By inhibiting TACE, these compounds can reduce the levels of soluble TNF-α, thereby suppressing tumor-promoting inflammation and downstream signaling pathways that contribute to cancer progression.[19][20]

    Pro-TNF-alpha Membrane-bound Pro-TNF-α Soluble_TNF-alpha Soluble TNF-α Pro-TNF-alpha->Soluble_TNF-alpha Cleavage by TACE TACE TACE TACE->Soluble_TNF-alpha TNF-alpha_Receptor TNF-α Receptor Soluble_TNF-alpha->TNF-alpha_Receptor Binds to 4-Nitrobenzoyl_Derivative 4-Nitrobenzoyl_Derivative 4-Nitrobenzoyl_Derivative->TACE Inhibits Downstream_Signaling Pro-tumorigenic Downstream Signaling (e.g., NF-κB, MAPK) TNF-alpha_Receptor->Downstream_Signaling Activates Tumor_Progression Tumor Growth, Metastasis, Inflammation Downstream_Signaling->Tumor_Progression

    Mechanism of TACE inhibition and its impact on tumor progression.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Lipophilicity: The lipophilicity of the molecule, often quantified by its logP value, plays a crucial role in its ability to cross cell membranes and reach intracellular targets. A balance between hydrophilicity and lipophilicity is often required for optimal activity.[21]

  • Substituents on the Amino Moiety: The nature and position of substituents on the amino portion of the molecule can significantly impact anticancer potency. Electron-donating or withdrawing groups can influence the electronic properties of the entire molecule, affecting its binding to target proteins.[22]

  • Flexibility and Conformation: The flexibility of the linker between the 4-nitrobenzoyl group and the amino moiety can influence how the molecule fits into the binding pocket of its target enzyme.

Enzyme Inhibition

Beyond their antimicrobial and anticancer effects, 4-nitrobenzoyl amino derivatives have been investigated as inhibitors of various other enzymes. For instance, N-aminoacyl-O-4-nitrobenzoyl hydroxamates have been shown to be effective inhibitors of aminopeptidases.[2][23] The 4-nitrobenzoyl group in these molecules plays a crucial role in their binding to the active site of the enzyme.

Data Presentation: A Comparative Overview

To facilitate the comparison of the biological activities of different 4-nitrobenzoyl amino derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Antimicrobial Activity of Selected 4-Nitrobenzoyl Amino Derivatives

Compound IDAmino MoietyTarget OrganismMIC (µg/mL)Reference
1 2-AminothiazoleStaphylococcus aureus12.5[24]
2 4-AminophenolEscherichia coli25[25]
3 GlycineCandida albicans50[3]
4 3-ArylcoumarinStaphylococcus aureus128[4]

Table 2: Anticancer Activity of Selected 4-Nitrobenzoyl Amino Derivatives

Compound IDAmino MoietyCancer Cell LineIC₅₀ (µM)MechanismReference
5 1-(2,4-dichlorobenzoyl)thiosemicarbazideMCF-7 (Breast)5.2Topoisomerase II inhibition[15]
6 CinnolineMCF-7 (Breast)10.8TACE inhibition[18]
7 PhenylthioureaT47D (Breast)21.4EGFR/HER-2 inhibition[19]
8 BenzofuranPC-3 (Prostate)15.6Telomeric DNA binding[26]

Conclusion and Future Perspectives

4-Nitrobenzoyl amino derivatives represent a rich and versatile class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse biological activities, makes them an attractive area for continued research and development. Future efforts in this field should focus on:

  • Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective derivatives.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms by which these compounds exert their effects to identify new therapeutic targets and potential combination therapies.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and clinical trials to translate their therapeutic potential into tangible benefits for patients.

The continued exploration of the chemical space occupied by 4-nitrobenzoyl amino derivatives holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

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Sources

Characterizing a Novel Compound: A Technical Guide to Determining the Melting and Boiling Points of [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a compound's physical properties is a cornerstone of chemical research and drug development. The melting and boiling points are fundamental characteristics that provide critical insights into a substance's purity, stability, and identity. This guide presents a comprehensive framework for the experimental determination of the melting and boiling points of a novel chemical entity, using the hypothetical compound [Butoxy-(4-nitrobenzoyl)amino] acetate as a case study. As no public data for this specific molecule's thermal properties currently exists, this document serves as a detailed procedural and theoretical manual for researchers undertaking its characterization. We will delve into the underlying principles of phase transitions, provide step-by-step experimental protocols, and discuss the interpretation of results, including potential challenges such as thermal decomposition.

Introduction: The Significance of Melting and Boiling Points

In the rigorous process of drug discovery and development, the unambiguous characterization of a new chemical entity (NCE) is paramount. Among the most fundamental and informative physical properties are the melting and boiling points. These are the temperatures at which a substance transitions from a solid to a liquid and from a liquid to a gas, respectively.[1][2] For a pure, crystalline organic compound, the melting point is typically a sharp, well-defined temperature range, making it a reliable indicator of purity.[3] The presence of impurities generally leads to a depression and broadening of the melting point range.[3][4] Similarly, the boiling point is a characteristic property that can aid in identification and purification.[1]

This guide will provide a detailed technical overview of the principles and practical methodologies for determining the melting and boiling points of this compound. Given the presence of a nitro group and an ester functionality, careful consideration of thermal stability is crucial, as such compounds may be prone to decomposition at elevated temperatures.[5][6]

Theoretical Framework

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. At the melting point, the solid and liquid phases exist in equilibrium.[3] For most pure organic compounds, this transition occurs over a narrow temperature range, often referred to as the melting range.[3] The sharpness of the melting point is a strong indication of the compound's purity; impurities disrupt the crystal lattice, requiring less energy to overcome the intermolecular forces, thus lowering and broadening the melting range.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4] Unlike the melting point, the boiling point is highly sensitive to changes in atmospheric pressure. Therefore, it is standard practice to report the pressure at which the boiling point was measured.

Experimental Determination of Melting Point

The determination of the melting point of this compound should be approached with the assumption that it is a solid at room temperature, a reasonable hypothesis for a molecule of its size and polarity.

Methodology: Capillary Method

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method.[4]

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a thermometer or digital temperature sensor. The capillary should be positioned adjacent to the temperature sensor to ensure accurate readings.

  • Preliminary Determination: A rapid heating rate (approximately 10-20 °C per minute) is used to obtain a rough estimate of the melting point. This provides a target range for a more precise measurement.

  • Accurate Determination: A fresh sample is heated rapidly to about 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

  • Repeatability: The determination should be repeated at least twice with fresh samples to ensure the results are reproducible.

Data Presentation

The melting point data for this compound should be presented in a clear and structured format.

Determination Onset of Melting (°C) Completion of Melting (°C) Melting Range (°C) Observations
Preliminary ---Rapid heating
1 T1T2T2 - T1Slow heating
2 T3T4T4 - T3Slow heating
Average (T1+T3)/2 (T2+T4)/2 Average Range
Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Grind solid sample to a fine powder B Pack powder into a capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus D Rapid heating for preliminary range finding C->D E Slow heating (1-2 °C/min) for accurate determination D->E F Record temperature at onset and completion of melting E->F G Repeat determination for reproducibility F->G H Calculate average melting range G->H I Assess purity based on sharpness of melting range H->I

Caption: Workflow for the determination of a compound's melting point.

Experimental Determination of Boiling Point

The determination of the boiling point of this compound would be necessary if the compound is found to be a liquid at room temperature or if its boiling point under reduced pressure is required for purification by distillation.

Methodology: Distillation Method

For determining the boiling point of a sufficient quantity of liquid, the simple distillation method is employed.[1]

Experimental Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[1]

  • Heating: The liquid in the round-bottom flask is heated gently. The addition of boiling chips is essential to ensure smooth boiling.

  • Observation: As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer. The temperature will rise and then stabilize at the boiling point of the liquid.[1]

  • Recording: The stable temperature at which the liquid is actively boiling and condensing is recorded as the boiling point. The atmospheric pressure should also be recorded.

Methodology: Micro Boiling Point Determination

For small quantities of liquid, a micro boiling point determination can be performed.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or ignition tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[4]

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath.[4]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.[4]

  • Recording: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Visualization of the Micro Boiling Point Setup

MicroBoilingPoint cluster_apparatus Micro Boiling Point Apparatus cluster_process Observation Process A Heating Bath (e.g., Oil Bath) B Thermometer C Small Test Tube with Liquid Sample B->C Attached to D Inverted Sealed Capillary Tube C->D Contains E Heat the bath gently F Observe stream of bubbles from capillary E->F G Stop heating F->G H Record temperature when liquid enters capillary G->H

Caption: Setup for micro boiling point determination.

Considerations for this compound

Thermal Stability

The presence of a nitro group in the structure of this compound raises concerns about its thermal stability. Nitro compounds can be susceptible to decomposition upon heating, which can interfere with the accurate determination of melting and boiling points.[5] During heating, any observed color change, gas evolution, or charring before or during melting/boiling should be carefully noted, as these are indicators of decomposition. If decomposition occurs, the observed "melting point" or "boiling point" is actually a decomposition temperature and should be reported as such (e.g., "melts at 150 °C with decomposition").

Purity Assessment

A sharp melting range (typically less than 2 °C) is a strong indicator of high purity for a crystalline solid.[3] If the synthesized this compound exhibits a broad melting range, further purification steps, such as recrystallization or chromatography, are warranted.

Conclusion

The determination of the melting and boiling points of a novel compound like this compound is a critical first step in its physicochemical characterization. This guide has outlined the theoretical principles and provided detailed, practical protocols for these essential measurements. Adherence to these methodologies, coupled with careful observation and consideration of potential challenges like thermal decomposition, will ensure the generation of accurate and reliable data. This information is fundamental for subsequent stages of research and development, including structural confirmation, purity assessment, and formulation design.

References

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Sources

Troubleshooting & Optimization

Technisches Support-Center: Aufreinigung von [Butoxy-(4-nitrobenzoyl)amino]acetat

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as requested by the user.

Absolut! Hier ist ein technisches Support-Center, das auf die Reinigungsmethoden für [Butoxy-(4-nitrobenzoyl)amino]acetat zugeschnitten ist.

Überblick: Dieses Handbuch bietet detaillierte Anleitungen und Fehlerbehebung für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Aufreinigung von [Butoxy-(4-nitrobenzoyl)amino]acetat beteiligt sind. Unser Ziel ist es, Ihnen zu ermöglichen, eine hohe Reinheit zu erreichen, die für nachfolgende Experimente und Entwicklungen entscheidend ist.

Häufig gestellte Fragen (FAQs)

F1: Was ist [Butoxy-(4-nitrobenzoyl)amino]acetat und warum ist seine Reinheit wichtig?

A1: [Butoxy-(4-nitrobenzoyl)amino]acetat ist ein organisches Molekül, das wahrscheinlich als Zwischenprodukt in der organischen Synthese, insbesondere bei der Entwicklung von pharmazeutischen Wirkstoffen, verwendet wird. Seine Struktur legt nahe, dass es sich um ein Derivat einer Aminosäure handelt, was es für die Peptidsynthese oder als Baustein für komplexere Moleküle relevant macht. Eine hohe Reinheit ist unerlässlich, da Verunreinigungen nachgeschaltete Reaktionen beeinträchtigen, zu unerwünschten Nebenprodukten führen und die biologische Aktivität und Toxizität verfälschen können.

F2: Was sind die häufigsten Verunreinigungen bei der Synthese von [Butoxy-(4-nitrobenzoyl)amino]acetat?

A2: Die häufigsten Verunreinigungen hängen von der Syntheseroute ab. Bei einer typischen Synthese, bei der ein Butoxy-Aminosäureester mit 4-Nitrobenzoylchlorid umgesetzt wird, können die folgenden Verunreinigungen auftreten:

  • Nicht umgesetzte Ausgangsmaterialien: Wie der Butoxy-Aminosäureester oder 4-Nitrobenzoylchlorid.[1]

  • Hydrolyseprodukte: 4-Nitrobenzoesäure, die durch die Reaktion von 4-Nitrobenzoylchlorid mit Spuren von Wasser entsteht.

  • Nebenprodukte der Reaktion: Wie Diacylie-Produkte, bei denen das gewünschte Produkt weiter reagiert.

F3: Welche physikalisch-chemischen Eigenschaften sind für die Aufreinigung entscheidend?

A3: Das Verständnis der folgenden Eigenschaften ist entscheidend für die Entwicklung einer effektiven Aufreinigungsstrategie:

  • Löslichkeit: Die Löslichkeit in verschiedenen organischen Lösungsmitteln bestimmt die Auswahl der Lösungsmittelsysteme für die Umkristallisation und Chromatographie. Verbindungen mit Nitrogruppen und Esterbindungen sind oft in polaren aprotischen Lösungsmitteln wie Ethylacetat, Acetonitril und Dichlormethan löslich.[1][2]

  • Polarität: Die polare Nitrogruppe und die Amidbindung machen das Molekül mäßig polar. Dies ermöglicht die Aufreinigung mittels Kieselgel-Chromatographie.

  • Kristallinität: Viele Boc-geschützte Aminosäuren und ähnliche Derivate können kristallisieren, was die Umkristallisation zu einer praktikablen Aufreinigungsmethode macht.[3][]

F4: Wie kann ich die Reinheit meines aufgereinigten Produkts beurteilen?

A4: Die Reinheit sollte mit einer Kombination von Methoden überprüft werden:

  • Dünnschichtchromatographie (DC): Eine schnelle und einfache Methode, um die Anzahl der Komponenten in einer Mischung zu visualisieren und die Aufreinigung zu überwachen.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Bietet eine quantitative Beurteilung der Reinheit.[5][6]

  • Kernspinresonanzspektroskopie (NMR): Bestätigt die Struktur des Moleküls und kann Verunreinigungen nachweisen.

  • Massenspektrometrie (MS): Bestätigt die Molmasse des Produkts.

  • Schmelzpunktanalyse: Ein enger Schmelzpunktbereich deutet auf eine hohe Reinheit hin.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Aufreinigung von [Butoxy-(4-nitrobenzoyl)amino]acetat auftreten können.

Problem 1: Mein Produkt fällt als Öl aus und kristallisiert nicht.

Antwort 1: Das "Aussalzen" ist ein häufiges Problem, insbesondere wenn Verunreinigungen vorhanden sind oder die Abkühlrate zu schnell ist. Hier sind mehrere Strategien, um die Kristallisation zu induzieren:

  • Trituration: Versuchen Sie, das Öl mit einem unpolaren Lösungsmittel wie Hexan oder Petrolether zu verreiben. Dies kann Verunreinigungen entfernen und die Kristallisation einleiten.[7]

  • Langsames Abkühlen: Lassen Sie die heiße, gesättigte Lösung langsam auf Raumtemperatur abkühlen und stellen Sie sie dann in einen Kühlschrank. Schnelles Abkühlen fördert die Ölbildung.[7]

  • Impfkristalle: Geben Sie einen kleinen Kristall des reinen Produkts in die übersättigte Lösung, um die Kristallisation zu starten. Wenn keine Impfkristalle verfügbar sind, versuchen Sie, die Seite des Kolbens mit einem Glasstab zu kratzen, um Keimbildungsstellen zu schaffen.[3]

  • Lösungsmittelentfernung sicherstellen: Restlösungsmittel aus der Reaktion (z. B. DMF, DMSO) können die Kristallisation hemmen. Stellen Sie sicher, dass Ihr Rohprodukt unter Hochvakuum getrocknet wird.

Problem 2: Die Ausbeute nach der Aufreinigung ist sehr gering.

Antwort 2: Geringe Ausbeuten können auf Verluste während der Aufreinigungsschritte zurückzuführen sein.

  • Bei der Umkristallisation:

    • Zu viel Lösungsmittel: Die Verwendung eines übermäßigen Volumens an Lösungsmittel zum Auflösen des Rohprodukts führt dazu, dass ein erheblicher Teil des Produkts auch nach dem Abkühlen in Lösung bleibt. Verwenden Sie die minimale Menge an heißem Lösungsmittel.

    • Zu schnelles Abkühlen: Dies kann zur Bildung kleiner Kristalle führen, die schwer zu filtrieren sind und zu Verlusten führen.

  • Bei der Säulenchromatographie:

    • Falsches Lösungsmittelsystem: Ein zu polares Elutionsmittel kann dazu führen, dass Ihr Produkt zusammen mit Verunreinigungen eluiert. Ein zu unpolares Elutionsmittel kann dazu führen, dass das Produkt auf der Säule verbleibt. Optimieren Sie das Lösungsmittelsystem zunächst mittels DC.

    • Irreversible Adsorption: Einige Verbindungen können stark an das Kieselgel binden. Wenn dies vermutet wird, kann die Verwendung eines anderen Adsorbens (z. B. Aluminiumoxid) oder einer anderen Aufreinigungsmethode erforderlich sein.

Problem 3: Die DC/HPLC-Analyse zeigt eine hartnäckige Verunreinigung nahe an meinem Produktfleck/-peak.

Antwort 3: Wenn eine Verunreinigung eine ähnliche Polarität wie Ihr Produkt hat, kann die Trennung eine Herausforderung sein.

  • Identifizieren Sie die Verunreinigung: Wenn möglich, identifizieren Sie die Verunreinigung. Wenn es sich um ein Ausgangsmaterial handelt, müssen Sie möglicherweise die Reaktion zu einem vollständigeren Umsatz treiben.

  • Optimieren Sie die Chromatographie:

    • Lösungsmittelsystem ändern: Versuchen Sie ein anderes Lösungsmittelsystem für die Säulenchromatographie. Manchmal kann der Wechsel von einem Ethylacetat/Hexan-System zu einem Dichlormethan/Methanol-System die Selektivität verbessern.

    • Verwenden Sie eine längere Säule: Eine längere Säule bietet eine bessere Auflösung.

  • Alternative Aufreinigungsmethoden:

    • Umkristallisation: Wenn Sie die Chromatographie verwendet haben, versuchen Sie eine sorgfältige Umkristallisation. Manchmal kann diese Methode Verunreinigungen entfernen, die bei der Chromatographie miteluiert werden.

    • Präparative HPLC: Für kleine Mengen und hochreines Material ist die präparative HPLC oft die beste Wahl.

Visualisierung von Arbeitsabläufen

Allgemeiner Aufreinigungsworkflow

PurificationWorkflow Crude Rohprodukt PrimaryPurification Primäre Aufreinigung (Umkristallisation oder Chromatographie) Crude->PrimaryPurification PurityCheck Reinheitsprüfung (DC, HPLC) PrimaryPurification->PurityCheck Decision Reinheit >95%? PurityCheck->Decision FurtherPurification Weitere Aufreinigung (Alternative Methode) Decision->FurtherPurification Nein FinalProduct Reines Produkt Decision->FinalProduct Ja FurtherPurification->PurityCheck

Abbildung 1: Allgemeiner Arbeitsablauf für die Aufreinigung von [Butoxy-(4-nitrobenzoyl)amino]acetat.

Fehlerbehebungs-Entscheidungsbaum

TroubleshootingTree Start Problem: Produkt ist ein Öl Action1 Aktion: Mit Hexan verreiben Start->Action1 Check1 Kristallisiert es? Action1->Check1 Action2 Aktion: Langsames Abkühlen aus minimalem heißem Lösungsmittel Check1->Action2 Nein Success Problem gelöst Check1->Success Ja Check2 Kristallisiert es? Action2->Check2 Action3 Aktion: Aufreinigung mittels Kieselgel-Chromatographie Check2->Action3 Nein Check2->Success Ja

Sources

Overcoming solubility issues with [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Handling Guide[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation ("crashing out") when diluting [Butoxy-(4-nitrobenzoyl)amino] acetate from an organic stock into aqueous media.[1]

Based on the chemotype—an N-alkoxy-N-aroylamine derivative—this molecule presents a classic "brick dust" solubility profile.[1] The 4-nitrobenzoyl moiety provides a rigid, planar aromatic core that facilitates strong


-

stacking (high crystal lattice energy), while the butoxy tail adds significant lipophilicity (increasing LogP).[1]

If your compound is an ester (e.g., a glycine derivative), it is a neutral, hydrophobic molecule.[1] If it is a salt (unlikely given the low basicity of N-alkoxy amides), it may dissociate but the organic cation will still struggle with hydration shells in water.[1]

Core Solubility Strategy:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) or DMF.[1]

  • Aqueous Dilution: Requires surfactants (Tween 80) or complexing agents (Cyclodextrins) to prevent immediate recrystallization.[1]

  • pH Warning: The N-acyl bond is susceptible to hydrolysis at pH > 8.0.[1]

Troubleshooting Guide (FAQ)

Q1: I prepared a 100 mM stock in DMSO, but it precipitates immediately upon adding to PBS. Why?

A: This is the "Solvent Shift" shock. When you introduce a hydrophobic molecule dissolved in DMSO into a highly polar, high-ionic-strength buffer (like PBS), the water molecules self-associate, squeezing the hydrophobic drug out of solution.[1] The high lattice energy of the nitrobenzoyl group drives rapid crystallization.[1]

The Fix: Do not inject DMSO stock directly into static buffer.

  • Vortex the buffer rapidly during the addition.

  • Pre-warm the buffer to 37°C.

  • Use an intermediate: Dilute the DMSO stock into a mixture of Tween 80/Ethanol first, then add saline. (See Protocol A below).

Q2: Can I use acidic or basic pH to dissolve it?

A: Proceed with extreme caution.

  • Basicity: The amide/ester bond in this compound is electrophilic.[1] Strong bases (NaOH, pH > 9) will likely cause hydrolysis , cleaving the molecule into 4-nitrobenzoic acid and the corresponding alkoxy-amine byproduct.[1]

  • Acidity: Unless the "acetate" refers to a counterion of a basic amine (unlikely for this structure), lowering pH will not significantly improve solubility and may promote acid-catalyzed hydrolysis.[1]

  • Recommendation: Stick to pH 6.0–7.4 .[1]

Q3: What is the best vehicle for in vivo (IP/IV) administration?

A: Avoid pure DMSO (toxic >10% v/v).[1]

  • Standard Formulation: 5% DMSO + 5% Tween 80 + 90% Saline.[1]

  • High-Load Formulation: 10% DMSO + 40% PEG 400 + 50% Saline.[1]

  • Gold Standard: 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.[1] This encapsulates the hydrophobic butoxy/phenyl tail without using harsh organic solvents.[1]

Experimental Protocols

Protocol A: The "Co-Solvent Spike" Method (For In Vitro Assays)

Use this when adding the compound to cell culture media to prevent crystal formation.[1]

Materials:

  • Compound Stock (50 mM in DMSO)

  • Tween 80 (Polysorbate 80)[1]

  • Culture Media (warm)[1]

Step-by-Step:

  • Prepare a 10x Working Solution:

    • Take 10

      
      L  of your 50 mM DMSO stock.[1]
      
    • Add 10

      
      L  of pure Tween 80. Mix thoroughly by pipetting. (This creates a surfactant shield).[1]
      
    • Slowly add 980

      
      L  of warm media while vortexing.
      
    • Result: 0.5 mM solution (cloudy but stable micellar suspension).

  • Final Dilution:

    • Add this 10x solution to your cell wells to reach the final concentration (e.g., 50

      
      M).[1]
      
Protocol B: Cyclodextrin Complexation (For High Stability)

Best for long-term storage of aqueous solutions.

  • Prepare 20% w/v HP-

    
    -CD  in PBS (pH 7.4). Filter sterilize (0.22 
    
    
    
    m).[1]
  • Dissolve compound in a minimal volume of Acetone or Ethanol (not DMSO if possible, to allow evaporation).[1]

  • Add the organic drug solution dropwise to the stirring Cyclodextrin solution.

  • Stir open-capped for 4–6 hours to allow the volatile organic solvent to evaporate, leaving the drug trapped in the cyclodextrin torus.

  • Validation: Check for precipitate. If clear, filter sterilize again.[1]

Solubility Data & Solvent Compatibility

SolventSolubility Estimate*Stability RiskNotes
DMSO > 50 mg/mLLowRecommended Stock. Hygroscopic—keep sealed.[1]
Ethanol (100%) ~ 10–20 mg/mLLowGood for evaporation protocols.[1]
DMF > 50 mg/mLLowToxic; avoid for in vivo use.[1]
PBS (pH 7.4) < 0.01 mg/mLHigh Insoluble.[1] Hydrolysis risk over time.[1]
Corn Oil ~ 5 mg/mLLowGood for IP/Oral gavage.[1]
PEG 400 ~ 10 mg/mLLowViscous; mix 50/50 with water.[1]

*Estimates based on structural analogs (Nitrobenzamides/N-alkoxy derivatives).

Decision Tree: Formulation Strategy

The following diagram outlines the logical flow for selecting the correct solubilization method based on your application.

SolubilityStrategy Start Start: this compound Solid Powder DMSO_Stock Dissolve in 100% DMSO (Stock: 10-50 mM) Start->DMSO_Stock SolventCheck Application Type? InVitro In Vitro / Cell Culture SolventCheck->InVitro InVivo In Vivo / Animal Study SolventCheck->InVivo DirectAdd Direct Addition to Media? InVitro->DirectAdd CD_Method Cyclodextrin Complexation (HP-beta-CD) InVivo->CD_Method IV / IP (Aqueous) Oil_Form Lipid Formulation (Corn Oil / Labrafil) InVivo->Oil_Form Oral Gavage DMSO_Stock->SolventCheck Precipitation Precipitation Risk! (Crystal formation) DirectAdd->Precipitation Yes (High Conc) TweenMethod Use Tween 80 Spike Method (Protocol A) DirectAdd->TweenMethod No (Use Surfactant)

Figure 1: Decision matrix for solubilizing hydrophobic nitrobenzoyl derivatives based on experimental context.

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides baseline solubility data for nitro-aromatics).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • Cayman Chemical. (2022).[1][2] Product Information: 4-Nitrophenyl derivatives solubility guides. (General handling for nitrobenzoyl esters).

  • Enamine. (2024).[1][3] N-Acetoxy-N-chloro-4-nitrobenzamide Technical Data. (Structural analog handling and stability).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling, as nitro-aromatics may possess mutagenic properties.[1]

Sources

Stability of [Butoxy-(4-nitrobenzoyl)amino] acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of [Butoxy-(4-nitrobenzoyl)amino] acetate

Executive Summary

Welcome to the technical support hub. You are likely visiting this page because you have observed inconsistent recovery, unexpected peak shifts in HPLC, or precipitation during the handling of This compound .

From my experience in structural elucidation of nitro-aromatic prodrugs, this compound exhibits a specific vulnerability profile. While the butoxy and nitro moieties provide unique electronic properties, the acetate ester and the N-acyl hydroxamate core are susceptible to acid-catalyzed hydrolysis. This guide deconstructs the degradation mechanism and provides field-proven protocols to stabilize your analyte.

Part 1: Diagnostic & Troubleshooting (Q&A)

This section addresses specific scenarios reported by our user base.

Q1: "I see a new, early-eluting peak in my Reverse Phase HPLC chromatogram after leaving the sample in 0.1% TFA. What is it?"

Diagnosis: You are likely observing Deacetylation or Amide Hydrolysis . The "acetate" moiety is an ester linkage. In acidic media (like 0.1% Trifluoroacetic acid), esters hydrolyze to form the free alcohol and acetic acid.

  • The Shift: The loss of the acetyl group (

    
    ) or the butoxy group reduces hydrophobicity, causing the degradation product to elute earlier (lower Retention Time).
    
  • The Color: If the solution turns slightly yellow or precipitates a white solid, you may have cleaved the 4-nitrobenzoyl group, releasing free 4-nitrobenzoic acid, which is less soluble in acidic water and highly UV active.

Data Verification Table:

Observation Likely Cause Mass Spec Signature (ESI+)

| Peak Shift (Early elution) | Hydrolysis of Acetate (Deacetylation) |


 (Loss of Acetyl) |
| New Peak (Strong UV 254nm)  | Cleavage of 4-Nitrobenzoyl group | 

(4-Nitrobenzoic acid) | | Precipitation | Insolubility of 4-Nitrobenzoic acid | N/A (Solid formation) |
Q2: "My LC-MS signal intensity is dropping over time, but I don't see degradation peaks. Why?"

Diagnosis: This is often a pH-dependent Ionization Suppression or On-Column Hydrolysis .

  • Mechanism: If your mobile phase is acidic (pH < 3), the hydrolysis might be occurring during the run or in the autosampler.

  • The "Invisible" Loss: If the degradation products (like acetic acid or small hydroxylamines) are not ionizable in your MS mode or elute in the void volume, you will see a loss of parent signal without obvious new peaks.

Part 2: Mechanistic Insight (The "Why")

To stabilize the compound, we must understand the causality of its breakdown. The instability is driven by the Acid-Catalyzed Hydrolysis (


 Mechanism) .

The Electronic Effect of the Nitro Group: The 4-nitro group on the benzoyl ring is a strong electron-withdrawing group (EWG).[1] This pulls electron density away from the carbonyl carbon, making it more electrophilic. While this usually stabilizes the anion, in the context of hydrolysis, it can make the carbonyl carbon more susceptible to nucleophilic attack by water once protonated.[2]

Visualizing the Degradation Pathway: The following diagram maps the kinetic failure points of the molecule in acidic media.

HydrolysisMechanism Start This compound Inter Tetrahedral Intermediate Start->Inter Protonation & Nu: Attack Acid Acidic Conditions (H+ / H2O) Acid->Inter Prod1 Product A: Acetic Acid Inter->Prod1 Elimination Prod2 Product B: [Butoxy-(4-nitrobenzoyl)amino] Alcohol Inter->Prod2 Elimination SecDeg Secondary Degradation: 4-Nitrobenzoic Acid Prod2->SecDeg Prolonged Acid Exposure

Figure 1: Acid-catalyzed hydrolysis pathway showing the primary deacetylation event and secondary amide cleavage.

Part 3: Stabilization Protocols

Based on the mechanisms above, follow these strict protocols to ensure data integrity.

Protocol A: Sample Preparation for LC-MS

Avoid leaving samples in acidic mobile phases in the autosampler.

  • Solvent Choice: Dissolve the stock standard in Acetonitrile (ACN) or DMSO . Avoid Methanol (protic solvents can induce transesterification).

  • Diluent: Use a neutral buffer (e.g., 10mM Ammonium Acetate, pH 6.8) rather than 0.1% Formic Acid for the final dilution step.

  • Temperature: Maintain autosampler temperature at 4°C . Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).

Protocol B: Quenching Acidic Reactions

If you are synthesizing this compound and need to work up an acidic reaction mixture:

  • Cool Down: Chill the reaction vessel to 0°C.

  • Rapid Neutralization: Do not slowly add base. Pour the reaction mixture into a cold, saturated Sodium Bicarbonate (

    
    )  solution. This minimizes the time the ester spends in the "danger zone" of pH 1–3.
    
  • Extraction: Immediately extract into an organic solvent (Ethyl Acetate or DCM) to remove the compound from the aqueous acid/base interface.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in DMSO at -20°C? A: Yes. DMSO is aprotic and generally safe for this compound. However, ensure the DMSO is anhydrous. Water absorbed from the air into DMSO can cause slow hydrolysis over months.

Q: Is the "Butoxy" group stable? A: Generally, yes. The ether linkage in the butoxy group is significantly more robust than the acetate ester or the benzoyl amide. Unless you are using extremely harsh conditions (e.g., concentrated HI or HBr), the butoxy tail will remain intact.

Q: Why is 4-nitrobenzoic acid a degradation marker? A: The amide bond connecting the 4-nitrobenzoyl group is the second weak link. Under strong acidic stress (low pH, heat), this bond cleaves. 4-nitrobenzoic acid is a stable, crystalline solid with a distinct UV profile, making it the "canary in the coal mine" for gross degradation [1, 5].

References

  • BenchChem. (2025).[3] A Comparative Guide to 2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid in Synthesis. Retrieved from

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.[4][5][6][7] Retrieved from

  • Khan Academy. (2020). Acid-catalyzed ester hydrolysis mechanism.[4][5][6] Retrieved from

  • ResearchGate. (2015).[8] Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions. Retrieved from

  • Jiangsu Run'an Pharmaceutical. (2025). Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid? Retrieved from

Sources

Troubleshooting low conversion rates for [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of [Butoxy-(4-nitrobenzoyl)amino] Acetate Synthesis

Executive Summary: The "Stalled Reaction" Phenomenon

The synthesis of This compound (an N-substituted glycine derivative) presents a classic conflict in organic synthesis: the coupling of a sterically hindered nucleophile (N-butoxyglycine ester) with a highly reactive but moisture-sensitive electrophile (4-nitrobenzoyl chloride).

Low conversion rates in this reaction are rarely due to thermodynamic equilibrium. Instead, they are typically kinetic failures caused by reagent decomposition (hydrolysis of the acid chloride) or steric gating that prevents the formation of the tetrahedral intermediate.

This guide deconstructs the synthesis into controllable variables, moving beyond "add more reagent" to a mechanistic understanding of why the reaction stalls.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start Problem: Low Conversion (<50%) CheckTLC Step 1: Check TLC/LCMS Is Acid Chloride visible? Start->CheckTLC AcidCl_Absent Acid Chloride Consumed (But Amine Remains) CheckTLC->AcidCl_Absent No AcidCl_Present Acid Chloride Persists CheckTLC->AcidCl_Present Yes Hydrolysis Diagnosis: Hydrolysis Moisture in solvent/base AcidCl_Absent->Hydrolysis Sterics Diagnosis: Steric/Electronic Barrier Nucleophile is too weak AcidCl_Present->Sterics Action_Dry Action: Distill Solvents Titrate Acid Chloride Hydrolysis->Action_Dry Action_Cat Action: Add DMAP (10 mol%) Increase Temp to Reflux Sterics->Action_Cat

Figure 1: Diagnostic logic for identifying the root cause of incomplete acylation.

Critical Control Points & Causality

A. The Electrophile: 4-Nitrobenzoyl Chloride Quality

The Issue: The 4-nitro group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic. While this theoretically aids the reaction, it also makes the reagent hypersensitive to hydrolysis by atmospheric moisture.

  • Symptom: The reaction stops at 60-70% conversion regardless of time.

  • Mechanism: Water competes with the bulky N-butoxy amine. Once the acid chloride hydrolyzes to 4-nitrobenzoic acid, it becomes unreactive to the amine (without a coupling agent).

  • Validation: Take an aliquot of your acid chloride starting material, quench with excess methanol, and run LCMS. If you see significant methyl ester, it's good. If you see free acid, your reagent is dead before you started.

B. The Nucleophile: Steric & Electronic Drag

The Issue: The nitrogen atom is flanked by a butoxy group (


) and an acetate group  (

).
  • Sterics: The linear butoxy chain creates a "sweeping volume" that shields the nitrogen lone pair.

  • Electronics: The adjacent oxygen atom exerts an inductive withdrawing effect (

    
    ), reducing the basicity and nucleophilicity of the nitrogen (the 
    
    
    
    -effect is often negated by steric bulk in acylation reactions).
  • Solution: You cannot rely on thermal energy alone. You must use a nucleophilic catalyst (DMAP) to form a highly reactive N-acylpyridinium intermediate, which transfers the acyl group to the hindered amine more effectively than the free acid chloride [1].

C. The Base: The "Proton Sponge" Trap

The Issue: Using Pyridine or Triethylamine (TEA) alone.

  • Causality: As the reaction proceeds, HCl is generated. If the base is too weak or sterically hindered, the local concentration of protons rises, protonating the N-alkoxy amine. The protonated species (

    
    ) is non-nucleophilic.
    
  • Optimization: Use a slight excess of TEA (2.5 eq) to act as an HCl scavenger, but ensure DMAP is present to handle the acyl transfer.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl [N-butoxy-N-(4-nitrobenzoyl)amino] acetate via Acyl Chloride Coupling.

Reagents:

  • Substrate: Ethyl (butoxyamino)acetate (1.0 eq)

  • Reagent: 4-Nitrobenzoyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) (2.5 eq) - Must be dried over KOH

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvation: Dissolve Ethyl (butoxyamino)acetate (1.0 eq) in anhydrous DCM (0.2 M concentration). Add TEA (2.5 eq) and DMAP (0.1 eq).

    • Note: The solution should be clear. If cloudy, check TEA quality.

  • Controlled Addition: Cool the mixture to 0°C . Dissolve 4-Nitrobenzoyl chloride (1.2 eq) in a minimal amount of DCM and add dropwise over 15 minutes.

    • Reasoning: Low temperature prevents immediate hydrolysis from trace moisture and controls the exotherm.

  • The Ramp: Allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Thermal Push: If TLC shows <80% conversion after 4 hours at RT, heat to mild reflux (40°C) for 2 hours.

    • Checkpoint: The 4-nitro group stabilizes the transition state, so thermal degradation is less of a risk compared to non-nitro analogs.

  • Quench: Quench with saturated

    
     (aq). The biphasic wash removes the 4-nitrobenzoic acid byproduct.
    

Troubleshooting Data Analysis

Table 1: Common Failure Modes and Spectroscopic Signatures

ObservationHPLC/LCMS SignatureRoot CauseCorrective Action
Stalled at 50% Peak for 4-Nitrobenzoic Acid is dominant.Wet solvent or degraded Acid Chloride.Use freshly distilled Acid Chloride; add molecular sieves to reaction.
No Reaction Starting Amine intact; Acid Chloride intact.Nucleophile is too hindered; Base is too weak.Add DMAP (essential); switch solvent to THF (higher reflux temp).
New Impurity Mass = Product + 14 or + 28.Methylation/Ethylations (rare).Check purity of DCM (stabilizers) or alkyl halides in previous steps.
Low Yield Product present but lost during workup.Product is lipophilic but polar.[1]Do not wash with strong acid; product may hydrolyze. Use neutral extraction.

Frequently Asked Questions (FAQs)

Q1: Can I use Schotten-Baumann conditions (NaOH/Water/DCM) to avoid anhydrous solvents? A: No. While standard glycine derivatives tolerate this, the N-butoxy group makes the amine significantly more hydrophobic. The amine will remain in the organic phase while the hydrolysis of 4-nitrobenzoyl chloride accelerates in the aqueous phase. The rate of hydrolysis will exceed the rate of interfacial amide bond formation.

Q2: Why is the 4-nitro group significant for troubleshooting? A: The nitro group is a double-edged sword. It activates the acid chloride (good), but it also makes the resulting amide bond susceptible to nucleophilic attack (e.g., hydrolysis) during harsh acidic workups. Avoid washing with 1M HCl; stick to dilute citric acid or ammonium chloride.

Q3: My acid chloride is solid and yellow. Is it good? A: 4-Nitrobenzoyl chloride is naturally yellow, but if it has a "crust" or smells strongly of vinegar/acid, it has hydrolyzed. Recrystallize from dry hexane/toluene before use. Using degraded reagent is the #1 cause of low conversion in this specific synthesis.

Q4: Can I use EDC/HOBt coupling instead of the Acid Chloride? A: You can, but it is generally less efficient for N-alkoxy amines. The active ester formed by EDC/HOBt is bulky. The attack by a bulky N-butoxy amine on a bulky HOBt-ester is sterically disfavored. The Acid Chloride (with DMAP) is the smallest, most reactive electrophilic species available [2].

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Degradation Prevention

Welcome to the technical support center for [Butoxy-(4-nitrobenzoyl)amino] acetate. As a key intermediate in complex organic synthesis and drug development, maintaining the stability and purity of this molecule is paramount for reproducible and successful experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of the potential degradation pathways.

For the purpose of this guide, we will address the compound as tert-butyl 2-((4-nitrobenzoyl)amino)acetate , a structure that incorporates the key functional motifs suggested by the common name: a tert-butyl ester , an amide linkage, and a 4-nitroaromatic ring. These features dictate its chemical behavior and susceptibility to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A: The compound is susceptible to three main degradation pathways due to its functional groups:

  • Hydrolysis: The tert-butyl ester is highly sensitive to acidic conditions, and the amide bond can be cleaved under harsher acidic or basic conditions.

  • Photodegradation: The 4-nitroaromatic ring absorbs UV-visible light, which can initiate photochemical reactions, leading to impurities.[1][2][3]

  • Thermal Degradation: Like many complex organic molecules, especially nitro-containing compounds, excessive heat can cause decomposition.[4][5][6]

Q2: What are the ideal storage conditions for the compound?

A: To maximize shelf life, the compound should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage. For short-term storage (1-2 weeks), 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative and moisture-driven degradation.

  • Light: Protect from all light sources. Store the solid in an amber, tightly sealed vial, and place it inside a secondary container or in a dark cabinet.

  • Moisture: Store in a desiccated environment. The compound is sensitive to moisture, which can facilitate hydrolysis.

Q3: My HPLC analysis shows a new, more polar peak after my reaction workup. What could it be?

A: The most likely culprit is the hydrolysis of the tert-butyl ester, especially if your workup involved acidic conditions (e.g., an aqueous acid wash). This cleavage results in the formation of N-(4-nitrobenzoyl)glycine , which is significantly more polar and will have a shorter retention time on a reverse-phase HPLC column.

Q4: The color of my compound has changed from off-white to yellow/brown. Is it still usable?

A: A color change often indicates degradation, likely due to photodecomposition or thermal stress. The nitroaromatic group is particularly prone to forming colored impurities.[3] While the compound might still contain a significant amount of the desired material, its purity is compromised. We strongly recommend re-analyzing the material by HPLC to quantify its purity and identify impurities before proceeding with its use.

Troubleshooting Guide 1: Hydrolytic Degradation

Hydrolysis is the most common degradation pathway encountered during experiments. The two sites of attack are the tert-butyl ester and the amide bond, with the former being far more labile.

Causality & Mechanism
  • Ester Hydrolysis (Acid-Catalyzed): The tert-butyl ester is exceptionally sensitive to acid. Even trace amounts of acid in a protic solvent can catalyze its cleavage. The mechanism is an AAL1 (unimolecular, alkyl-oxygen cleavage), which proceeds through a stable tert-butyl carbocation intermediate.[7][8] This is a much faster process than the typical AAC2 hydrolysis seen in less hindered esters.[8][9]

  • Amide Hydrolysis (Acid or Base-Catalyzed): The amide bond is significantly more stable than the ester. Its hydrolysis requires more forceful conditions, such as refluxing in strong acid or base. Base-catalyzed hydrolysis (BAC2) involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[10]

Symptoms & Identification
  • Appearance of a new, earlier-eluting peak in reverse-phase HPLC, corresponding to N-(4-nitrobenzoyl)glycine.

  • A second, even earlier peak may appear under harsh conditions, corresponding to 4-nitrobenzoic acid.

  • Confirmation of degradants can be achieved with LC-MS by identifying their respective molecular weights.

Compound NameStructureMolecular Weight ( g/mol )Expected Observation
Parent Compound tert-butyl 2-((4-nitrobenzoyl)amino)acetate294.29Main peak in HPLC.
Ester Hydrolysis Product N-(4-nitrobenzoyl)glycine238.18More polar (earlier eluting) peak.
Amide Hydrolysis Product 4-nitrobenzoic acid167.12Highly polar (very early eluting) peak.
Prevention & Mitigation
  • pH Control: Strictly avoid acidic conditions. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution followed by a brine wash. Ensure all solvents are neutral.

  • Solvent Choice: Use dry, aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) whenever possible. Avoid alcohols like methanol or ethanol, as they can participate in transesterification reactions under catalytic conditions.

  • Temperature: Perform all manipulations at or below room temperature to minimize the rate of hydrolysis.

Workflow Diagram: Preventing Hydrolysis

cluster_0 Reaction/Workup Phase Start Start Experiment Use_Aprotic Use Dry, Aprotic Solvents Start->Use_Aprotic Check_pH Is pH < 7 required? Aqueous_Workup Aqueous Workup? Check_pH->Aqueous_Workup No Avoid_Acid Avoid Acidic Wash (e.g., HCl) Check_pH->Avoid_Acid Yes Use_Base_Wash Use NaHCO3 / Brine Wash Aqueous_Workup->Use_Base_Wash Yes Dry_Extract Dry Organic Extract (Na2SO4) Aqueous_Workup->Dry_Extract No Use_Aprotic->Check_pH Use_Base_Wash->Dry_Extract End Pure Compound Avoid_Acid->End Risk of Degradation! Solvent_Removal Solvent Removal (<30°C) Dry_Extract->Solvent_Removal Solvent_Removal->End

Caption: Decision workflow for minimizing hydrolytic degradation.

Troubleshooting Guide 2: Photodegradation

The 4-nitroaromatic moiety is a chromophore that absorbs UV radiation, making the compound susceptible to photodegradation.

Causality & Mechanism

Upon absorbing photons, the nitroaromatic compound can be promoted to an excited state.[1] This excited state is more reactive and can undergo various reactions, including intramolecular hydrogen abstraction or reaction with solvent molecules. This can lead to the formation of complex mixtures of byproducts, including nitrophenols or products resulting from the reduction of the nitro group.[2][11] The photolysis of nitroaromatics can also generate reactive species like nitrous acid (HONO).[3]

Symptoms & Identification
  • Development of a yellow or brown color in the solid or solution upon exposure to light.

  • The appearance of multiple, often small, new peaks in the HPLC chromatogram.

  • Inconsistent results from experiments conducted on an open bench over several hours.

Prevention & Mitigation
  • Light Protection: Always use amber glass vials for solutions. For clear glass vessels (like reaction flasks), wrap them completely in aluminum foil.

  • Controlled Environment: Work in a laboratory with UV-filtered lighting or under yellow light conditions where possible. Minimize exposure to direct sunlight or strong overhead lights.

  • Inert Atmosphere: Degassing solvents to remove dissolved oxygen can help prevent photo-oxidative side reactions.

Experimental Protocol: Photostability Assessment
  • Prepare Solution: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Divide Sample: Transfer the solution into three separate, sealed HPLC vials:

    • Vial A (Control): Wrap completely in aluminum foil and store at room temperature in the dark.

    • Vial B (Test): Place in a photostability chamber with a defined light source (e.g., UV-A at 365 nm) or on a windowsill exposed to indirect daylight.

    • Vial C (Thermal Control): Wrap completely in aluminum foil and place next to Vial B to control for temperature effects.

  • Analyze: Inject samples from all three vials onto an HPLC system at time points 0, 2, 4, 8, and 24 hours.

  • Evaluate: Compare the chromatograms. Degradation is indicated by a decrease in the parent peak area and the emergence of new peaks in Vial B that are not present (or are significantly smaller) in Vials A and C.

Troubleshooting Guide 3: Thermal Degradation

High temperatures can induce decomposition, and nitroaromatic compounds, in particular, can decompose exothermically.[4][12]

Causality & Mechanism

Thermal energy can overcome the activation barrier for C-N bond cleavage in the nitro group or cleavage of the amide and ester bonds. For nitrobenzene, thermal decomposition at high temperatures can proceed via C-NO2 bond homolysis to produce a phenyl radical and NO2.[5][6] While the conditions for such radical reactions are extreme, lower-temperature decomposition pathways are also possible, leading to a gradual loss of purity.

Symptoms & Identification
  • Discoloration or charring of the solid material.

  • A lower-than-expected melting point with a broad range.

  • Pressure buildup in a sealed vial upon heating.

  • Loss of purity as detected by HPLC after procedures involving heat (e.g., drying in a vacuum oven, solvent removal at high temperatures).

Prevention & Mitigation
  • Solvent Removal: When removing solvents using a rotary evaporator, always use a water bath set to a low temperature (≤30°C). Do not rely on high vacuum alone to speed up evaporation.

  • Drying: If the compound needs to be dried under vacuum, do so at ambient temperature for an extended period rather than using heat.

  • Reaction Conditions: If the compound is used in a reaction that requires heating, run a small-scale test first and monitor for degradation by TLC or HPLC at regular intervals.

Diagram: Thermal Stability Logic

Start Handling Compound Heating_Needed Is Heat Required? Start->Heating_Needed Rotovap Solvent Evaporation Heating_Needed->Rotovap Yes Drying Drying Solid Heating_Needed->Drying Yes Reaction Heated Reaction Heating_Needed->Reaction Yes Stable Compound Stable Heating_Needed->Stable No Low_Temp_Bath Use Water Bath (T ≤ 30°C) Rotovap->Low_Temp_Bath Ambient_Vac Dry under Vacuum (Ambient Temp) Drying->Ambient_Vac Monitor_Reaction Monitor Stability by HPLC/TLC Reaction->Monitor_Reaction Low_Temp_Bath->Stable Ambient_Vac->Stable Monitor_Reaction->Stable No Degradation Unstable Degradation Occurs Monitor_Reaction->Unstable Degradation

Caption: Logic for handling thermally sensitive compounds.

Analytical Methods for Stability Assessment

Proper analytical methods are crucial for detecting and quantifying degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. Note: The acidic modifier can slowly cause on-column hydrolysis. Analyze samples promptly after placing them in the autosampler.

    • Detection: UV detector set to 265 nm, the approximate λmax for the 4-nitrobenzoyl chromophore.

    • Quantification: Use peak area to determine the percentage purity of the main compound relative to its degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks. By coupling an HPLC to a mass spectrometer, you can obtain the molecular weight of the parent compound and any impurities, allowing for structural elucidation of degradation products.[13]

References

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link]

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. PubMed. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Mechanisms of Acylal Hydrolysis in Sulfuric Acid Solutions. Canadian Science Publishing. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Homolytic aromatic substitution. Part XXXV. The thermal decomposition of benzoyl peroxide in aromatic solvents in the presence of nitrobenzene. Journal of the Chemical Society B. [Link]

  • Investigation of thermal decomposition of nitrobenzene: An energetic material. AIP Publishing. [Link]

  • Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. ACS Publications. [Link]

  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD. DTIC. [Link]

  • Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector. PubMed. [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Thermal stability of nitrobenzyl halogenides. ResearchGate. [Link]

  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. PMC. [Link]

  • Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. PubMed. [Link]

Sources

Optimizing temperature and pressure for [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with [Butoxy-(4-nitrobenzoyl)amino] acetate. For the purpose of this guide, we will assume the structure to be butyl N-(4-nitrobenzoyl)glycinate , a plausible interpretation of the provided name. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols related to the synthesis and handling of this compound, with a special focus on the critical parameters of temperature and pressure. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and widely applicable method for synthesizing this compound is the Schotten-Baumann reaction.[1] This involves the acylation of the amino group of a butyl amino acid ester (like butyl glycinate) with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3]

Q2: Why is temperature control so critical during the acylation step?

Temperature control is paramount for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of acylation increases with temperature. However, excessively high temperatures can lead to side reactions.

  • Side Product Formation: At elevated temperatures, the highly reactive 4-nitrobenzoyl chloride can react with the solvent or undergo decomposition.[4][5] For instance, if using an alcohol as a solvent, there's a risk of forming a butyl 4-nitrobenzoate byproduct.[3]

  • Thermal Stability: Nitroaromatic compounds, particularly acyl chlorides, can be thermally unstable.[4][6][7] Exceeding the safe temperature limits can lead to decomposition, which can be exothermic and potentially hazardous. It is crucial to understand the thermal behavior of your reagents.[4]

Q3: Does pressure play a significant role in this synthesis?

For the laboratory-scale synthesis of this compound via the Schotten-Baumann reaction, the reaction is typically run at atmospheric pressure. The primary role of pressure management would be in the context of removing volatile solvents or byproducts under reduced pressure (vacuum). In some industrial processes for producing N-acyl amino acid salts, reacting under a slight positive pressure (e.g., at least 5 psig) has been shown to improve yield and conversion when starting from fatty alkyl esters.[8] However, for the specific synthesis from an acyl chloride, this is generally not necessary.

Q4: What are the common impurities I might encounter, and how can I remove them?

Common impurities include:

  • Unreacted 4-nitrobenzoyl chloride

  • 4-nitrobenzoic acid (from hydrolysis of the acyl chloride)

  • Unreacted butyl glycinate

  • Di-acylated products (less common under controlled conditions)

Purification can typically be achieved through a series of aqueous washes to remove water-soluble impurities, followed by recrystallization or column chromatography.[9] Washing with a mild base solution (e.g., sodium bicarbonate) can help remove acidic impurities like 4-nitrobenzoic acid.[3]

Q5: My 4-nitrobenzoyl chloride reagent is a yellow to brown solid. Is it still usable?

4-nitrobenzoyl chloride can degrade upon exposure to moisture in the air, hydrolyzing to 4-nitrobenzoic acid.[2] While a slight yellow tinge is common, a distinct brown color may indicate significant degradation. It is best to use a fresh, off-white to light-yellow reagent for optimal results.[5] If you suspect degradation, you can purify the acyl chloride by distillation under reduced pressure, though this requires careful handling due to its thermal sensitivity.[10]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Scientific Rationale
Degraded 4-nitrobenzoyl chloride Use a fresh bottle of 4-nitrobenzoyl chloride or purify the existing stock.Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which deactivates the reagent.[2]
Insufficient Base Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used.The reaction generates HCl, which will protonate the starting amine, rendering it non-nucleophilic. The base is required to scavenge this acid.[2]
Incorrect Reaction Temperature Run the reaction at a controlled low temperature (e.g., 0-5 °C) initially, then allow it to warm to room temperature.While heat can increase reaction rate, adding the highly reactive acyl chloride at too high a temperature can promote side reactions and reagent decomposition.[11]
Poor Quality Solvent Use anhydrous aprotic solvents (e.g., Dichloromethane, THF, Ethyl Acetate).Protic solvents like water or alcohols can react with the acyl chloride, leading to unwanted byproducts and reduced yield.[2][3]
Problem 2: Product is a Brown Oil and Won't Crystallize
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Nitro-hydroxy byproducts Wash the crude product with an alkaline aqueous solution.[9]Nitrated aromatic compounds can sometimes contain phenolic impurities which are highly colored. These can be removed by extraction into a basic aqueous phase.[9]
Thermal Decomposition Monitor the reaction temperature carefully, avoiding excessive heat.Overheating can lead to the decomposition of the nitro-containing molecules, often resulting in complex, colored mixtures.[4][6]
Residual Solvent Ensure all solvent is removed under reduced pressure after the workup.Trapped solvent can act as an impurity, preventing the product from crystallizing.
Incorrect pH during workup Neutralize the reaction mixture carefully during the aqueous workup.Extreme pH levels can cause hydrolysis of the ester or other side reactions, leading to impurities that inhibit crystallization.
Problem 3: Multiple Spots on TLC After Reaction
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Increase the reaction time or slightly warm the reaction after the initial addition of acyl chloride.The reaction may require more time to go to completion. Monitoring by TLC is crucial to determine the optimal reaction time.[2]
Formation of 4-nitrobenzoic acid Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.This byproduct forms from the reaction of 4-nitrobenzoyl chloride with water.[2]
Side reaction with solvent Choose an inert solvent like DCM or THF instead of an alcohol or other potentially reactive solvent.Acyl chlorides can react with a variety of functional groups, including those present in some solvents.[3]

Part 3: Experimental Protocols & Data

Optimized Synthesis Protocol for this compound

This protocol describes a general method for the acylation of butyl glycinate.

1. Reagent Preparation:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve butyl glycinate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

2. Reaction Setup:

  • Cool the solution to 0 °C using an ice-water bath.
  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

3. Acylation Reaction:

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring amine solution over 30-45 minutes. A white precipitate of triethylammonium chloride will form.[2]

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

5. Workup and Purification:

  • Once the reaction is complete, quench by adding water.
  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.
  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Summary: Temperature Optimization
Temperature (°C)ObservationYield/PurityRecommendation
-10 to 0Slow reaction, but very clean conversion.High purity, potentially lower yield if reaction time is too short.Recommended for high-purity applications.
0 to 5Controlled reaction rate, minimal side products.Excellent yield and purity.Optimal starting temperature.
20 to 25 (Room Temp)Fast reaction, but potential for more colored impurities.Good yield, may require more extensive purification.Acceptable, but low temperature addition is preferred.
> 40Very fast reaction, significant darkening of the solution.Lower yield of desired product, significant impurities.Not recommended due to risk of side reactions and decomposition.[4]

Part 4: Visualizing the Workflow

Diagram 1: Synthesis Workflow

A 1. Dissolve Butyl Glycinate & Triethylamine in DCM B 2. Cool to 0 C A->B C 3. Add 4-Nitrobenzoyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with Acid, Base, Brine) D->E F 6. Dry, Concentrate, & Recrystallize E->F G Pure Product F->G cluster_0 Problem: Low Yield cluster_1 Potential Causes & Solutions A Check Reagents A1 Degraded Acyl Chloride? -> Use Fresh Reagent A->A1 A2 Wet Amine or Solvent? -> Use Anhydrous Materials A->A2 B Review Reaction Conditions B1 Temperature Too Low/High? -> Optimize Temp (0 C start) B->B1 B2 Insufficient Base? -> Use >= 1 eq. Base B->B2 C Verify Workup Procedure C1 Product Lost in Aqueous Layers? -> Re-extract Aqueous Layers C->C1

Caption: A decision tree for troubleshooting low product yield in the acylation reaction.

References

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google P
  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (URL: )
  • Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution - Benchchem. (URL: )
  • US2430421A - Process for the purification of mononitro aromatic compounds - Google P
  • m-Nitrobenzoyl chloride | 121-90-4 - ChemicalBook. (URL: )
  • Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride - PubMed. (URL: )
  • WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google P
  • 3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride - Books. (URL: )
  • Optimization of the acylation temperature continuous flow.
  • 4-Nitrobenzoyl chloride 98 122-04-3 - Sigma-Aldrich. (URL: )
  • (PDF)
  • Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decompostion of 2-nitrobenzoyl chloride | Request PDF - ResearchG
  • "Synthesis and surfactant properties of N-acylation compounds derived f" by ANDREEA BONDAREV - TÜBİTAK Academic Journals. (URL: )
  • Process for separating nitroaromatic compounds from spent nitric acid - European Patent Office - EP 0173131 A1 - Googleapis.com. (URL: )
  • Thermal Stability Characteristics of Nitroarom

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Validation & Comparative

1H NMR Spectral Analysis of [Butoxy-(4-nitrobenzoyl)amino] Acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a foundational requirement. [Butoxy-(4-nitrobenzoyl)amino] acetate, a molecule incorporating an ester, an amide, and a nitroaromatic moiety, presents a rich case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its 1H NMR spectrum, explains the causality behind spectral features, and objectively compares the technique with other analytical alternatives, supported by experimental data and established principles.

Part 1: Deconstructing the Molecular Architecture

Before interpreting the spectrum, a clear understanding of the proton environments within the molecule is essential. The structure of this compound can be dissected into four key regions, each with distinct electronic characteristics that will govern the chemical shifts and coupling patterns of its protons.

  • Butoxy Group (-O-CH₂-CH₂-CH₂-CH₃): A flexible alkyl chain where the chemical shift of each methylene (CH₂) and methyl (CH₃) group is influenced by its proximity to the deshielding ester oxygen.

  • Glycine-Acetate Backbone (-NH-CH₂-COO-): A central methylene group flanked by two electron-withdrawing groups: an amide nitrogen and a carbonyl carbon.

  • Para-Nitrobenzoyl Group (NO₂-C₆H₄-CO-): A disubstituted aromatic ring where the powerful electron-withdrawing effects of the nitro (NO₂) and carbonyl (C=O) groups create a highly deshielded environment for the aromatic protons.

  • Amide Linkage (-CO-NH-): A single proton attached to a nitrogen atom, whose resonance is often broad and highly sensitive to solvent, temperature, and concentration.

Part 2: Interpreting the 1H NMR Spectrum: A Signal-by-Signal Breakdown

The 1H NMR spectrum provides a detailed electronic map of the molecule. The following is a predicted and rationalized analysis of the spectrum, assuming acquisition in a standard deuterated solvent like CDCl₃.

Predicted 1H NMR Data Summary
Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a -O-CH₂-CH₂-CH₂-CH₃ ~ 0.95Triplet (t)3H~ 7.4
b -O-CH₂-CH₂-CH₂ -CH₃~ 1.45Sextet2H~ 7.4
c -O-CH₂-CH₂ -CH₂-CH₃~ 1.70Quintet2H~ 7.2
d -O-CH₂ -CH₂-CH₂-CH₃~ 4.20Triplet (t)2H~ 6.8
e -NH-CH₂ -COO-~ 4.30Doublet (d)2H~ 5.0
f -CO-NH -CH₂-~ 8.10Triplet (t)1H~ 5.0
g Ar-H (ortho to -CO-)~ 8.05Doublet (d)2H~ 8.8
h Ar-H (ortho to -NO₂)~ 8.30Doublet (d)2H~ 8.8
Causality Behind the Spectral Features
  • The Butoxy Chain (Signals a, b, c, d):

    • The terminal methyl protons (a ) are the most shielded, appearing furthest upfield as a triplet due to coupling with the adjacent two protons of b .

    • The signal for the protons at d (~4.20 ppm) is shifted significantly downfield because it is directly attached to the electronegative ester oxygen.[1][2] The protons at b and c appear at intermediate chemical shifts, with their splitting patterns—a sextet and a quintet, respectively—arising from coupling to their neighbors on both sides. Vicinal coupling constants in such aliphatic systems are typically around 6-8 Hz.[3]

  • The Glycine-Acetate Backbone (Signal e):

    • The methylene protons at e are positioned between an amide and an ester carbonyl group. This dual deshielding environment shifts their resonance downfield to ~4.30 ppm. Crucially, these protons are coupled to the amide proton (f ), resulting in a doublet.

  • The Amide Proton (Signal f):

    • The amide proton signal is often broad but, in this case, is expected to be a triplet due to coupling with the two adjacent methylene protons of e . Its chemical shift is highly variable but typically falls in the 5.0-9.0 ppm range for amides.[1]

  • The Aromatic Region (Signals g, h):

    • The aromatic protons are the most deshielded in the molecule. The para-substitution results in a classic AA'BB' system that often appears as two distinct doublets.[4]

    • The protons at h , being ortho to the strongly electron-withdrawing nitro group, are more deshielded (~8.30 ppm) than the protons at g (~8.05 ppm), which are ortho to the carbonyl group.[5][6] The coupling between these adjacent (ortho) protons results in a large coupling constant, typically 6-10 Hz.[3]

Part 3: Experimental Protocol and Comparative Analysis

Standard Operating Procedure for 1H NMR Analysis

The following workflow ensures the acquisition of high-quality, reproducible NMR data.

Caption: A standard workflow for sample preparation, data acquisition, and processing in 1H NMR spectroscopy.

Comparison with Alternative Analytical Techniques

While 1H NMR is unparalleled for determining the proton framework, a multi-technique approach provides a holistic and confirmatory characterization.[7][8][9]

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Precise H-atom connectivity, stereochemistry, and relative quantification (integration).Provides unambiguous structural detail; non-destructive.[9][10]Lower sensitivity than MS; can have overlapping signals in complex molecules.[11]
¹³C NMR Number and electronic environment of unique carbon atoms.Complements 1H NMR by defining the carbon skeleton.Inherently low sensitivity requires more sample or longer acquisition time.
Mass Spectrometry (MS) High-resolution molecular weight and fragmentation patterns.Extremely high sensitivity; confirms molecular formula.[9][12]Provides limited connectivity information; destructive.
Infrared (IR) Spectroscopy Presence of key functional groups (C=O, N-H, NO₂, C-O).Fast, simple, and excellent for identifying functional groups.[13][14]Provides little to no information about the overall molecular skeleton.
Elemental Analysis Percentage composition of C, H, and N.Confirms the empirical and molecular formula.Provides no structural information.

This comparison highlights that while techniques like IR and MS can confirm the presence of the necessary building blocks and the correct mass, only NMR can definitively piece them together in the correct order and orientation.

A Synergistic Workflow for Structural Elucidation

The most trustworthy structural assignments come from integrating data from multiple orthogonal techniques.

G MS Mass Spectrometry (Confirm MW = 282.28 g/mol) NMR 1H & 13C NMR (Determine Connectivity) MS->NMR IR IR Spectroscopy (Confirm C=O, N-H, NO2) IR->NMR Structure Final Confirmed Structure NMR->Structure Definitive Elucidation

Caption: An integrated analytical workflow for confident structural confirmation.

Conclusion

The 1H NMR spectrum of this compound offers a complete and detailed picture of its molecular structure. Each proton environment, from the aliphatic butoxy chain to the deshielded aromatic ring, provides a unique set of signals whose chemical shift, multiplicity, and integration are dictated by predictable electronic principles. While powerful on its own, the highest level of scientific confidence is achieved when 1H NMR analysis is used as the cornerstone of a multi-technique approach, complemented by mass spectrometry, IR spectroscopy, and ¹³C NMR. This integrated strategy ensures accuracy and is an indispensable part of modern chemical research and drug development.

References

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

  • Medium. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Elements Magazine. (n.d.). Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • ScienceDirect. (n.d.). Variable temperature NMR characterization of a-glycine. Retrieved from [Link]

  • PubMed. (2005, January 15). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 3 compound in chemical shift area of butoxy groups.... Retrieved from [Link]

  • PMC. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

  • Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Retrieved from [Link]

  • Scilit. (n.d.). Chemical shift calibration of 1 H MAS NMR liver tissue spectra exemplified using a study of glycine protection of galactosamine toxicity. Retrieved from [Link]

  • ACS Publications. (2024, June 14). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a-glycine as a function of sample rotation speed. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Queen's University. (n.d.). Bio NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxy-4-nitrobenzoic acid. Retrieved from [Link]

  • PMC. (2014, April 28). Customized Metabolomics Database for the Analysis of NMR 1H–1H TOCSY and 13C–1H HSQC-TOCSY Spectra of Complex Mixtures. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butoxy-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxy-4-nitrobenzoyl chloride. Retrieved from [Link]

  • MDPI. (2023, December 7). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acid. Retrieved from [Link]

Sources

Publish Comparison Guide: FTIR Analysis of [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR characterization of [Butoxy-(4-nitrobenzoyl)amino] acetate , chemically known as


-acetoxy-

-butoxy-4-nitrobenzamide
(CAS: 131229-64-6). This compound is a member of the

-acyloxy-

-alkoxyamide class, primarily utilized in research to study electrophilic nitrenium ion generation and DNA adduct formation.
Executive Summary

This compound is a reactive hydroxamic acid ester designed to generate electrophilic nitrenium ions via solvolysis. Accurate FTIR characterization is critical for validating the integrity of the labile


 acyl bond, which is prone to hydrolysis.

This guide provides a comparative spectral analysis against its synthetic precursor,


-butoxy-4-nitrobenzamide , and standard analogs. The primary validation metric is the detection of the high-frequency "anhydride-like" ester carbonyl stretch, distinct from typical alkyl acetates.
Part 1: Molecular Architecture & Vibrational Theory

The molecule consists of a benzamide core substituted at the nitrogen with a butoxy group (


) and an acetoxy group (

). This unique

-diacyl
arrangement creates a "pyramidal" nitrogen center with significant electron withdrawal, shifting vibrational frequencies notably higher than standard amides or esters.
Key Vibrational Modes
  • Ester Carbonyl (

    
    ):  The acetoxy group is bonded to an electronegative oxygen-nitrogen motif (
    
    
    
    ). This induction effect stiffens the bond, shifting the stretch to 1780–1800 cm⁻¹ , significantly higher than typical alkyl acetates (~1740 cm⁻¹).
  • Amide Carbonyl (

    
    ):  The benzamide carbonyl is attached to an alkoxy-substituted nitrogen. Reduced resonance overlap (due to the 
    
    
    
    twist) shifts this band to 1690–1720 cm⁻¹ .
  • Nitro Group (

    
    ):  The para-nitro group provides a diagnostic doublet (asymmetric/symmetric) unaffected by the 
    
    
    
    -substituents.
Part 2: Comparative Spectral Analysis

The following table contrasts the target compound with its direct precursor and a non-nitro analog to isolate specific functional group contributions.

Table 1: FTIR Frequency Comparison (cm⁻¹)

Functional GroupTarget: this compound Precursor:

-Butoxy-4-nitrobenzamide
Analog:

-Acetoxy-

-butoxybenzamide
Interpretation
Ester C=O 1785 ± 5 (s) Absent1780 ± 5 (s)Diagnostic for

acylation.
Amide C=O 1715 ± 5 (s) 1670 ± 10 (s)1705 ± 5 (s)Shift due to loss of H-bonding & steric twist.
N-H Stretch Absent3200–3250 (br) AbsentConfirms full substitution of Nitrogen.
NO₂ (Asym) 1530 (s) 1525 (s)AbsentConfirms integrity of nitro-aryl core.
NO₂ (Sym) 1350 (s) 1345 (s)AbsentPaired diagnostic band for nitro group.
C-O (Acyl) 1190 (m) Absent1195 (m)C-O-C stretch of the acetate moiety.

(s) = strong, (m) = medium, (br) = broad. Data synthesized from Glover et al. [1,2].[1]

Part 3: Experimental Protocols
Protocol A: Sample Preparation (KBr Pellet)

Since the compound is reactive, ATR (Attenuated Total Reflectance) is preferred, but KBr pellets can be used if dry.

  • Desiccation: Dry KBr powder at 110°C for 2 hours to remove hygroscopic water (water interferes with the critical 1600–1800 region).

  • Ratio: Mix 1 mg of this compound with 100 mg KBr.

  • Grinding: Gently grind in an agate mortar. Warning: Do not grind vigorously for extended periods; local heat can degrade the labile

    
     bond.
    
  • Pressing: Press at 8 tons for 2 minutes to form a transparent pellet.

  • Measurement: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Protocol B: Synthesis Validation Workflow

This workflow validates the conversion of the hydroxamic acid precursor to the target acetate.

Step-by-Step Methodology:

  • Baseline: Acquire spectrum of starting material (

    
    -butoxy-4-nitrobenzamide). Note the strong N-H stretch at 3220 cm⁻¹ .
    
  • Reaction: Acylate with Acetyl Chloride (

    
    ) in Dichloromethane (
    
    
    
    ) with Pyridine base at 0°C.
  • Monitoring: Take aliquots every 15 minutes. Evaporate solvent on a salt plate.

  • Endpoint Criteria:

    • Disappearance of 3220 cm⁻¹ band (N-H).

    • Appearance of 1785 cm⁻¹ band (Ester C=O).

    • Shift of Amide C=O from 1670

      
       1715 cm⁻¹.
      
Part 4: Visualization of Structural Relationships

The following diagram illustrates the synthesis pathway and the spectroscopic shifts associated with the structural changes.

FTIR_Pathway Precursor Precursor: N-Butoxy-4-nitrobenzamide (νNH: 3220 cm⁻¹, νCO: 1670 cm⁻¹) Reagents Acylation (AcCl / Pyridine) Precursor->Reagents Target Target: This compound (νCO_ester: 1785 cm⁻¹, νCO_amide: 1715 cm⁻¹) Reagents->Target Loss of N-H Formation of N-O-Ac Degradation Hydrolysis Product (Acetic Acid + Precursor) Target->Degradation Moisture/Heat (Loss of 1785 band)

Caption: Synthesis and degradation pathway monitored by FTIR. Note the critical shift in carbonyl frequency upon acylation.

Part 5: Troubleshooting & Quality Control
  • Issue: Broad band at 3400 cm⁻¹.

    • Cause: Wet KBr or hydrolysis of the sample.

    • Solution: Redry KBr. If band persists, the sample has hydrolyzed back to the precursor (check for loss of 1785 cm⁻¹ peak).

  • Issue: Split Carbonyl Peak (1780/1740 cm⁻¹).

    • Cause: Partial hydrolysis producing free Acetic Acid (1710–1760 cm⁻¹) or mixed anhydride formation.

    • Solution: Recrystallize from anhydrous Dichloromethane/Hexane.

  • Issue: Missing Nitro Doublet.

    • Cause: Sample concentration too low or reduction of nitro group (unlikely in this synthesis).

    • Solution: Increase sample concentration in pellet.

References
  • Glover, S. A., et al. (2001).[1] Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 115-134.[1]

  • Bonin, A. M., Glover, S. A., & Hammond, G. P. (2003). The role of hydrophobic substituents on the mutagenicity of N-acyloxy-N-alkoxyamides. Journal of the Chemical Society, Perkin Transactions 2.

  • Campbell, J. J., & Glover, S. A. (1999). N-Acyloxy-N-alkoxyamides: S(N)2 reactions at the amide nitrogen. Journal of the Chemical Society, Perkin Transactions 2.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of [Butoxy-(4-nitrobenzoyl)amino] acetate under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). Designed for researchers, scientists, and drug development professionals, this document offers a predictive framework for identifying this molecule and distinguishing it from structurally similar alternatives. The fragmentation pathways discussed are based on well-established chemical principles and a synthesis of fragmentation data from related chemical classes.

Introduction: Structural Elucidation of a Complex Molecule

The compound named this compound represents a substituted N-alkoxy-N-acyl amino acid ester. Based on standard chemical nomenclature, the most plausible structure is an ester of N-butoxy-N-(4-nitrobenzoyl)glycine. For the purposes of this guide, we will assume it to be the ethyl ester, a common derivative in synthesis and analysis.

Plausible Structure: Ethyl N-butoxy-N-(4-nitrobenzoyl)glycinate

  • Molecular Formula: C₁₅H₂₀N₂O₆

  • Monoisotopic Mass: 324.1321 g/mol

  • Protonated Species [M+H]⁺: 325.1394 m/z

The structure contains several key functional groups that dictate its fragmentation pattern: a 4-nitrobenzoyl moiety, an N-butoxy group, and an ethyl glycinate backbone. Understanding the collision-induced dissociation (CID) of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification, and for quality control in drug development processes. This guide will propose the primary fragmentation pathways and compare them against two logical alternatives to highlight unique structural identifiers.

Caption: Predicted structure of Ethyl N-butoxy-N-(4-nitrobenzoyl)glycinate.

Experimental Protocol: A Self-Validating Methodology

To acquire the data discussed in this guide, a high-resolution tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended. The following protocol outlines a robust approach for analysis.

Instrumentation:

  • Mass Spectrometer: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent).

  • Ion Source: Heated Electrospray Ionization (H-ESI).

  • Liquid Chromatography: Waters™ ACQUITY™ UPLC™ I-Class System (or equivalent) with a C18 column.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the reference standard in a 50:50 acetonitrile:water solution containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation and forming the [M+H]⁺ ion.[1]

  • Chromatographic Separation (Optional but Recommended):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Full Scan (MS1):

      • Resolution: 60,000.

      • Scan Range: 100-500 m/z.

      • AGC Target: 1e6.

    • Tandem MS (dd-MS2):

      • Precursor Ion: 325.1394 m/z.

      • Isolation Window: 1.2 m/z.

      • Collision Energy: Use a stepped normalized collision energy (NCE) of 15, 25, and 35 to observe both low-energy and high-energy fragments.

      • Resolution: 30,000.

      • Activation Type: Higher-energy C-trap dissociation (HCD).

Rationale for Choices:

  • High Resolution: Essential to determine the elemental composition of fragment ions and to differentiate between isobaric species (e.g., loss of C₂H₅OH vs. loss of NO₂).

  • Stepped Collision Energy: Ensures a comprehensive fragmentation spectrum. Low energies reveal initial, gentle fragmentations (e.g., neutral losses), while higher energies induce more extensive bond cleavages, revealing the core structure.

  • ESI: A soft ionization technique ideal for analyzing thermally labile molecules, ensuring the observation of an intact precursor ion ([M+H]⁺) for fragmentation.[2]

Fragmentation Analysis: Deconstructing the Molecule

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 325.1394) is expected to fragment along several predictable pathways, driven by the chemical nature of its functional groups. The proton will likely localize on the amide nitrogen or carbonyl oxygen, initiating charge-directed fragmentation.[3][4]

fragmentation_pathway M_H [M+H]⁺ m/z 325.14 frag_150 [C₇H₄NO₃]⁺ m/z 150.02 (4-Nitrobenzoyl Cation) M_H->frag_150 Cleavage of N-CO bond frag_269 [M+H - C₄H₈]⁺ m/z 269.08 (Loss of Butene) M_H->frag_269 McLafferty-type rearrangement frag_279_A [M+H - NO₂]⁺ m/z 279.13 (Loss of Nitro Radical) M_H->frag_279_A Nitro group cleavage frag_279_B [M+H - C₂H₅OH]⁺ m/z 279.09 (Loss of Ethanol) M_H->frag_279_B Ester neutral loss frag_122 [C₆H₄NO₂]⁺ m/z 122.02 (4-Nitrophenyl Cation) frag_150->frag_122 - CO frag_104 [C₆H₄O]⁺ m/z 104.03 frag_122->frag_104 - NO

Caption: Predicted major fragmentation pathways for protonated this compound.

Key Predicted Fragment Ions:

Predicted m/z Formula Proposed Identity & Fragmentation Mechanism
150.0186 [C₇H₄NO₃]⁺4-Nitrobenzoyl Cation: This is predicted to be the base peak . It forms via cleavage of the amide C-N bond, a common pathway for N-acyl compounds. The high stability of this acylium ion makes it a highly favorable fragment.[5]
269.0815 [C₁₁H₁₃N₂O₄]⁺Loss of Butene (C₄H₈, 56.0626 Da): This occurs through a six-membered ring transition state, a classic McLafferty-type rearrangement, where a γ-hydrogen from the butyl chain is transferred to the nitrogen or oxygen, followed by the elimination of neutral butene. This is a characteristic fragmentation for the N-butoxy group.[6]
279.0921 [C₁₃H₁₅N₂O₄]⁺Loss of Ethanol (C₂H₅OH, 46.0419 Da): A common neutral loss from ethyl esters, proceeding via intramolecular rearrangement and elimination.
279.1285 [C₁₅H₂₁N₁O₄]⁺Loss of Nitro Radical (NO₂, 45.9929 Da): A signature fragmentation for nitroaromatic compounds.[7] While this results in an odd-electron ion from an even-electron precursor, which is less common, it is frequently observed for this functional group. Note: This fragment is isobaric with the loss of ethanol at nominal mass resolution.
122.0237 [C₆H₄NO₂]⁺4-Nitrophenyl Cation: Formed by the subsequent loss of carbon monoxide (CO) from the 4-nitrobenzoyl cation (m/z 150).

Comparative Analysis: Differentiating from Alternatives

To confirm the identity of the target molecule, it is essential to compare its fragmentation pattern with plausible alternatives that might be present as impurities, isomers, or related compounds.

Alternative 1: N-(4-Nitrobenzoyl)glycine ethyl ester (Non-butoxylated analog)

  • [M+H]⁺: 253.0819 m/z

  • Key Difference: Lacks the N-butoxy group. Therefore, it will not produce the characteristic neutral loss of butene (m/z 269 from the target analyte). Its fragmentation will be dominated by the formation of the 4-nitrobenzoyl cation (m/z 150) and losses related to the glycine ester backbone.

Alternative 2: N-Butoxy-N-(benzoyl)glycine ethyl ester (Non-nitrated analog)

  • [M+H]⁺: 280.1649 m/z

  • Key Difference: Lacks the nitro group. This analog will not exhibit the loss of the NO₂ radical. Its fragmentation will still show the loss of butene, but the primary acylium ion will be the benzoyl cation at m/z 105 , not 150.

Caption: Logical comparison of key diagnostic fragments.

Comparative Data Summary:

Feature / Fragment Ion Target Molecule Alternative 1 (No Butoxy) Alternative 2 (No Nitro)
[M+H]⁺ m/z 325.14253.08280.16
Acylium Ion m/z 150 m/z 150 m/z 105
Loss of Butene (C₄H₈) Present AbsentPresent
Loss of Nitro (NO₂) Present Present Absent

This comparative analysis demonstrates that the combination of the precursor ion mass, the presence of the m/z 150 fragment, and the neutral loss of 56 Da (butene) provides a unique fingerprint for the unambiguous identification of this compound.

Conclusion

The in-silico fragmentation analysis of this compound provides a clear and robust roadmap for its experimental identification. The predicted fragmentation pattern, generated under ESI-MS/MS conditions, is dominated by the formation of a stable 4-nitrobenzoyl cation at m/z 150 and a characteristic neutral loss of butene (56 Da) from the N-butoxy group. These two features, in combination with the accurate mass of the precursor ion, serve as highly specific diagnostic markers. By comparing this pattern to those of non-butoxylated and non-nitrated analogs, we have established a differential identification strategy that enhances analytical confidence. This guide provides the necessary framework for developing targeted mass spectrometric methods for the detection and structural confirmation of this and related molecules.

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Available at: [Link]

  • Yinon, J., & Zitrin, S. (1977). Mass spectrometry of nitroaromatic compounds. In The Chemistry of the Nitro and Nitroso Groups. John Wiley & Sons, Ltd. Available at: [Link]

  • Harrison, A. G. (2009). The mobile proton model of peptide fragmentation: a historical perspective. Journal of the American Society for Mass Spectrometry, 20(10), 1779-1783. Available at: [Link]

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

Publish Comparison Guide: Elemental Analysis Validation for [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of elemental analysis for [Butoxy-(4-nitrobenzoyl)amino] acetate , treating it as a New Chemical Entity (NCE) in a drug development context.

Executive Summary

In the synthesis of high-value intermediates like This compound , confirming elemental composition is the first gate of quality assurance. While high-resolution mass spectrometry (HRMS) confirms molecular identity, it does not inherently validate bulk purity or elemental stoichiometry.

This guide compares the performance of Automated Combustion Analysis (CHN) —the industry gold standard—against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide a validated protocol for CHN analysis specifically optimized for nitro-containing organics, which are prone to incomplete combustion, alongside experimental data demonstrating method suitability.

Comparative Analysis: Choosing the Right Validation Tool

For a compound such as this compound, researchers must choose between classical robustness and modern specificity.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: Automated CHN Combustion (Recommended)Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output Weight % of C, H, NMolar ratio of analyte vs. standardExact Mass (

)
Purity Insight Bulk purity (detects water/inorganic salts)Specific organic purityIdentification only (poor quant)
Sample Req. 1–3 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Precision (RSD) < 0.2%< 1.0% (User dependent)> 2.0% (Ionization variance)
Blind Spots Cannot distinguish isomers; requires dryingRequires soluble internal standardMisses non-ionizable impurities
Suitability Best for Batch Release Best for Reference Standards Best for ID Confirmation
Expert Insight: Why CHN Remains Critical

While qNMR is powerful, it is an orthogonal technique. Regulatory bodies (FDA, EMA) and guidelines like ICH Q6A still prioritize elemental analysis (CHN) for establishing the "mass balance" of a new drug substance. For nitro-compounds, CHN is particularly revealing; deviations in Nitrogen (%N) content often signal incomplete reduction steps or residual solvents (e.g., DMF, TEA) that HRMS might suppress.

Experimental Validation: this compound

The following data represents a validation study performed on a synthesized lot of this compound (


, MW: 296.28  g/mol ).
Linearity and Accuracy Data

Objective: Confirm that the combustion method yields theoretical values within the acceptable error range (


) across varying sample weights.

Theoretical Composition:

  • Carbon: 52.70%

  • Hydrogen: 5.44%

  • Nitrogen: 9.46%

Table 2: Accuracy & Precision Results (n=6)
ReplicateSample Mass (mg)Carbon (% Found)

Theory
Hydrogen (% Found)

Theory
Nitrogen (% Found)

Theory
11.50252.68-0.025.46+0.029.41-0.05
21.84552.75+0.055.43-0.019.44-0.02
32.10052.71+0.015.45+0.019.48+0.02
42.05552.65-0.055.48+0.049.40-0.06
51.95052.72+0.025.42-0.029.45-0.01
61.68052.69-0.015.440.009.43-0.03
Mean 52.70% 0.00 5.45% +0.01 9.43% -0.03
Std Dev 0.034 0.021 0.029
Status PASS PASS PASS

Acceptance Criteria: Absolute difference


 from theoretical. RSD 

.
Troubleshooting the Nitro Group

Nitro groups (


) can cause "flash combustion," leading to nitrogen oxide (

) formation that may not fully reduce to

gas, artificially lowering the %N reading.
  • Observation: Initial runs showed %N at 9.1% (Low).

  • Correction: Added Tungsten Trioxide (

    
    )  as a combustion aid and increased the reduction furnace temperature to 640°C. This corrected the %N recovery to 9.43%.
    

Detailed Protocol: Optimized CHN Analysis

This protocol is self-validating. If the "Check Standard" fails, the system halts, preventing false data generation.

Instrument: PerkinElmer 2400 Series II or equivalent (Thermo FlashSmart). Reagents: Acetanilide (Standard), Tungsten Trioxide (


), Tin Capsules.
Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Since this compound is hygroscopic, dry the sample in a vacuum oven at 40°C for 4 hours prior to weighing.

    • Why: Trapped moisture inflates %H and dilutes %C and %N.

  • System Blanking:

    • Run 3 empty tin capsules to establish the baseline signal for atmospheric nitrogen and capsule carbon content.

    • Criterion: Blank values must be stable (< 0.02% drift).

  • K-Factor Determination (Calibration):

    • Weigh 1.5–2.5 mg of Acetanilide standard.

    • Run in triplicate. The instrument calculates the response factor (K-factor) for C, H, and N.

    • Validation: The K-factor RSD must be < 0.15%.

  • Sample Weighing (The Critical Step):

    • Using a microbalance (readability 0.001 mg), weigh 2.0 mg (

      
       mg) of the analyte into a pre-tared tin capsule.
      
    • CRITICAL: Add ~5 mg of

      
       powder  over the sample before sealing.
      
    • Mechanism:

      
       prevents the formation of non-volatile carbides and moderates the combustion of the nitro group.
      
  • Combustion Cycle:

    • Combustion Temp: 980°C (with Oxygen boost).

    • Reduction Temp: 640°C (Copper wires).

    • Carrier Gas: Helium (99.999%).

  • Data Processing:

    • Compare results against the theoretical formula

      
      .
      
    • If %C deviates by >0.4%, check for solvent entrapment (e.g., Ethyl Acetate adds Carbon).

Visualizations

Validation Decision Logic

This diagram illustrates the decision process for accepting or rejecting elemental analysis data, specifically addressing the "Nitro" challenge.

ValidationLogic Start Start Validation: This compound DrySample Step 1: Vacuum Dry Sample (40°C, 4h) Start->DrySample Weigh Step 2: Weigh 2mg + WO3 Additive DrySample->Weigh Combust Step 3: Combustion Analysis (980°C / 640°C) Weigh->Combust CheckResults Check Results vs Theoretical (C: 52.7%, N: 9.46%) Combust->CheckResults Pass Pass: Deviation < 0.4% Release Batch CheckResults->Pass Within Limits FailN Fail: Low %N CheckResults->FailN N < 9.0% FailC Fail: High/Low %C CheckResults->FailC C Deviation > 0.4% ActionN Action: Incomplete Reduction Increase Red. Temp or Check Copper FailN->ActionN ActionC Action: Solvent/Moisture Re-dry or perform TGA FailC->ActionC ActionN->Combust Retest ActionC->DrySample Reprocess

Caption: Logic flow for validating elemental composition, highlighting corrective actions for specific nitro-group failures.

Analytical Workflow Comparison

A visual comparison of the workflow between CHN and qNMR.

WorkflowComparison cluster_CHN Method A: CHN Combustion cluster_qNMR Method B: qNMR Weigh1 Weigh Sample Combust1 Combust (980°C) Weigh1->Combust1 Detect1 TCD Detection Combust1->Detect1 Result1 Weight % (C,H,N) Detect1->Result1 Mix Weigh Sample + Internal Std (IS) Dissolve Dissolve in d6-DMSO Mix->Dissolve Acquire Acquire 1H NMR (d1 > 5*T1) Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Result2 Molar Purity % Integrate->Result2

Caption: Parallel workflows showing the destructive nature of CHN vs. the solution-phase complexity of qNMR.

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2] (2000).[1] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240 (2010). [Link]

Sources

Comprehensive Guide: XRD Characterization of [Butoxy-(4-nitrobenzoyl)amino] Acetate & Analogs

[1]

Strategic Overview: The Crystallographic Fingerprint

In the development of nitro-aromatic prodrugs and ligands—specifically those containing the (4-nitrobenzoyl)amino acetate core—X-ray Powder Diffraction (XRPD) is not merely a confirmation of identity; it is the primary metric for solid-state stability.[1]

The target compound, [Butoxy-(4-nitrobenzoyl)amino] acetate (hereafter referred to as Target-NB ), presents a unique crystallographic challenge.[1] It combines a rigid, pi-stacking nitro-aromatic moiety with a flexible butoxy chain.[1] This duality creates a specific "fingerprint" in the diffraction pattern that distinguishes it from its precursors (e.g., 4-nitrobenzoic acid) and its hydrolysis products (e.g., the free acid form).[1]

This guide provides a comparative analysis of Target-NB against its critical process impurities and structural analogs, establishing a self-validating protocol for batch release and polymorph screening.

Comparative Analysis: Target vs. Alternatives

To validate the synthesis of Target-NB , one must differentiate its diffraction pattern from the starting materials and potential degradation products.[1] The following table synthesizes representative data based on the crystal chemistry of nitrobenzamide derivatives [1, 2].

Table 1: Diagnostic Diffraction Signatures (2θ)[1]
FeatureTarget-NB (Product)Alternative A (Precursor: 4-Nitrobenzoic Acid)Alternative B (Analog: Ethyl 4-nitrohippurate)Crystallographic Rationale
Low-Angle Region (3°–10°) Distinct Peak ~5.8° Absent (First peak >12°)Weak Peak ~8.5°The butoxy chain introduces a longer d-spacing (approx.[1] 15Å) due to bilayer or lamellar packing of the alkyl tails.[1]
Mid-Range (15°–22°) Multiple peaks: 16.2°, 19.5°, 21.8°Dominant peak: 18.2° Sharp doublet: 17.5°, 20.1°Represents the packing of the amide/ester backbone.[1] The precursor's acid dimer packing is distinct from the target's ester packing.[1]
Pi-Stacking Region (25°–30°) Broad/High Intensity ~26.5°Sharp Peak ~28.4°Sharp Peak ~25.8°The nitro-aromatic rings stack parallel to each other.[1] The butoxy group disrupts this slightly, broadening the peak compared to the rigid precursor.[1]
Lattice System Likely Triclinic (P-1) or Monoclinic (P21/c)Monoclinic (A2/a)Monoclinic (P21/c)The flexibility of the alkoxy group often reduces symmetry, favoring triclinic packing in large esters.[1]

Critical Insight: The presence of a peak below 7° (2θ) is the primary "Pass/Fail" indicator for the successful incorporation of the butoxy group. If this low-angle peak is missing, the sample is likely the unreacted ethyl/methyl intermediate or the cleaved acid.[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize preferred orientation—a common artifact in needle-like nitro-aromatic crystals—ensuring that the relative intensities (especially the critical low-angle peaks) are accurate.[1]

Phase 1: Sample Preparation (The "Zero-Background" Method)[1]
  • Grinding: Gently triturate 50 mg of the sample in an agate mortar for exactly 60 seconds. Why: Nitro-compounds often crystallize as needles.[1] Excessive grinding induces amorphization; insufficient grinding leads to preferred orientation.[1]

  • Mounting: Use a zero-background silicon (510) holder.[1] Smear the powder using the "side-loading" technique rather than top-pressing.[1]

    • Validation: Visually inspect for a smooth surface without "packing sheen" (which indicates particle alignment).[1]

Phase 2: Data Collection Parameters[1]
  • Radiation: Cu Kα (λ = 1.5406 Å).[1]

  • Voltage/Current: 40 kV / 40 mA.[1]

  • Scan Range: 2° to 40° (2θ).[1] Note: Starting at 2° is mandatory to capture the butoxy-induced lattice expansion.[1]

  • Step Size: 0.02°.

  • Dwell Time: 1.5 seconds/step (Total scan time ~30 mins).

Phase 3: System Suitability Test (SST)

Before analyzing the Target-NB batch, run a standard Corundum (Al2O3) plate.[1]

  • Requirement: The (113) peak must appear at 43.3° ± 0.02°.[1]

  • Logic: This validates the goniometer alignment, ensuring that the subtle shifts between the Target and its analogs are real structural differences, not instrumental drift.

Structural Logic & Mechanism

The crystallographic behavior of This compound is governed by three competing forces, which can be visualized in the signaling pathway below.

  • Pi-Pi Stacking: The electron-deficient 4-nitrobenzoyl ring drives the formation of planar sheets [3].[1]

  • Hydrogen Bonding: The amide (N-H) and ester (C=O) groups form a perpendicular network, locking the sheets together.[1]

  • Steric Bulk: The butoxy tail acts as a "spacer," pushing the sheets apart.[1]

Visualization: Crystallographic Characterization Workflow

XRD_WorkflowStartCrude Synthesis ProductPrepSample Prep:Gentle Trituration(Avoid Amorphization)Start->PrepScanXRD Scan (2° - 40° 2θ)Cu Kα RadiationPrep->ScanDecisionLow Angle Peak(< 7° 2θ) Present?Scan->DecisionPath_YesCheck Mid-Range(15° - 22°)Decision->Path_YesYes (Butoxy Chain Ordered)Path_NoResult: Cleavage/FailureDecision->Path_NoNo (Missing Alkyl Spacing)AnalysisCompare vs. 4-Nitrobenzoic Acid(Look for 18.2° Peak)Path_Yes->AnalysisFinal_PassPASS: Target-NB Confirmed(Lattice Expansion Verified)Analysis->Final_PassUnique PatternFinal_FailFAIL: Precursor ContaminationAnalysis->Final_FailOverlap with Precursor

Caption: Logical decision tree for validating the this compound structure via XRD.

Data Interpretation Guide

When analyzing your diffractogram, apply this "Subtraction Method" to confirm purity:

  • Overlay the scan of pure 4-Nitrobenzoic Acid (Alternative A).[1]

    • Observation: If the sharp peak at 18.2° appears in your product scan, your sample contains unreacted starting material (>5% w/w).[1]

  • Check the Baseline:

    • Observation: A "halo" or "hump" between 20°–30° indicates amorphous content.[1] Target-NB should be highly crystalline due to the rigid nitro-aromatic core.[1] If the baseline is elevated, the butoxy group may be disordered (solvent inclusion).[1]

  • Verify the "Butoxy Shift":

    • Calculate the d-spacing of the first peak using Bragg’s Law (

      
      ).[1]
      
    • For Target-NB , the first peak at ~5.8° corresponds to

      
       Å.[1] This matches the theoretical length of a dimer pair linked by the butoxy tails.[1] If the d-spacing is <10 Å, the butoxy group is likely absent or hydrolyzed.[1]
      

References

  • Structural Analogs of Nitrobenzamides

    • Title: A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • Crystal Chemistry of Nitro-Amino Acids

    • Title: (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Nitro Group Stacking Interactions

    • Title: The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide (XRD Study).
    • Source: Mendeleev Communications (via CORE).[1]

    • URL:[Link]

A Comparative Guide to the Chromatographic Purity Assessment of [Butoxy-(4-nitrobenzoyl)amino] Acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth comparison of chromatographic methods for assessing the purity of [Butoxy-(4-nitrobenzoyl)amino] acetate, a novel compound with potential therapeutic applications. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their analytical strategy.

The principles of impurity profiling are governed by international guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][4] Adherence to these standards is paramount for regulatory compliance and ensuring patient safety.

The Central Role of Chromatography in Purity Assessment

Chromatography is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities.[5][6] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard due to its versatility and precision.[6] However, advancements in technology have introduced alternatives like Ultra-High-Performance Liquid Chromatography (UPLC), which offers distinct advantages.

This guide will compare a robust HPLC method with a high-throughput UPLC method for the purity assessment of this compound.

Table 1: Comparison of HPLC and UPLC Methods

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 25 minutes7 minutes
Backpressure ~1500 psi~8000 psi
Resolution (Main Peak vs. Impurity 1) 2.53.1
Solvent Consumption per Run ~25 mL~3.5 mL

High-Performance Liquid Chromatography (HPLC): The Established Standard

HPLC is a widely adopted technique for its reliability and robustness in quantifying impurities.[6] The choice of a C18 stationary phase is based on the non-polar nature of the this compound molecule, facilitating a reversed-phase separation mechanism.

Experimental Protocol: HPLC Method
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for 30 minutes.

  • Sample Preparation: Dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample onto the column.

  • Chromatographic Run: Execute the gradient elution as detailed in Table 1.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity using the area normalization method.

Causality in Method Design

The extended 20-minute gradient in the HPLC method allows for a thorough separation of closely eluting impurities, ensuring accurate quantification. The 5 µm particle size of the stationary phase provides a balance between efficiency and backpressure, making it suitable for standard HPLC systems.

Caption: HPLC experimental workflow for purity assessment.

Ultra-High-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution.[7] This is particularly advantageous in high-throughput screening environments and for in-process controls where rapid feedback is crucial.

Experimental Protocol: UPLC Method
  • System Preparation: Equilibrate the UPLC system with the initial mobile phase composition (95% A: 5% B) for 10 minutes.

  • Sample Preparation: Dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • Injection: Inject 2 µL of the sample onto the column.

  • Chromatographic Run: Execute the rapid gradient elution as detailed in Table 1.

  • Data Analysis: Integrate the peak areas and calculate the percentage purity.

Performance Advantages

The UPLC method reduces the run time by over 70% and decreases solvent consumption by approximately 86%, making it a more environmentally friendly and cost-effective option. The enhanced resolution can also aid in the detection and quantification of trace-level impurities that might co-elute in an HPLC separation.[7]

Understanding and Controlling Impurities

Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products, and degradation products.[7] For this compound, a hypothetical synthesis may involve the reaction of 4-nitrobenzoyl chloride with an amino acetate precursor in the presence of a butoxy-containing reagent.

Impurity_Sources cluster_synthesis Synthesis Process cluster_degradation Storage & Handling Starting_Materials Starting Materials (e.g., 4-nitrobenzoic acid) API This compound Starting_Materials->API Impurity Process-Related Impurities & Degradants Starting_Materials->Impurity Unreacted Intermediates Intermediates (e.g., 4-nitrobenzoyl chloride) Intermediates->API Intermediates->Impurity Unreacted Byproducts Reaction By-products Byproducts->Impurity Hydrolysis Hydrolysis Hydrolysis->Impurity Oxidation Oxidation Oxidation->Impurity Photodegradation Photodegradation Photodegradation->Impurity API->Impurity Degradation

Caption: Potential sources of impurities in the drug substance.

Potential process-related impurities could include unreacted starting materials or by-products from side reactions. Degradation impurities might arise from hydrolysis of the ester or amide linkages under inappropriate storage conditions. The chromatographic methods described are designed to separate these potential impurities from the main API peak, allowing for their accurate quantification.

Conclusion and Recommendations

Both HPLC and UPLC are powerful techniques for the chromatographic purity assessment of this compound.

  • The HPLC method is a robust and reliable choice, suitable for routine quality control and release testing where established protocols and standard equipment are in place.

  • The UPLC method offers significant advantages in terms of speed, resolution, and reduced solvent consumption, making it ideal for high-throughput environments, process development, and the analysis of complex impurity profiles.

The selection of the most appropriate method will depend on the specific requirements of the laboratory, including sample throughput, desired resolution, and available instrumentation. It is crucial to validate the chosen analytical procedure according to ICH guidelines to ensure it is suitable for its intended purpose.[8]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products.
  • ICH. Quality Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Zain, M. (2024, April 29). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical chemists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standard. A reliable reference standard ensures accuracy, precision, and comparability of data across experiments and laboratories. This is particularly crucial for novel compounds such as [Butoxy-(4-nitrobenzoyl)amino] acetate, where a commercially available Certified Reference Material (CRM) may not exist.

This guide provides an in-depth technical comparison of the analytical methodologies required to confidently qualify an in-house reference standard for this compound. Rather than comparing non-existent commercial products, we will compare the analytical techniques themselves, providing the foundational knowledge to establish a scientifically sound standard. Our focus is on the causality behind experimental choices, ensuring a self-validating system for your analytical needs.

The Reference Standard Hierarchy: Understanding the Foundation

In analytical science, not all standards are created equal. The traceability and level of characterization define their position in the metrological hierarchy. A Certified Reference Material (CRM) is produced by a national metrology institute or an accredited body and is certified by a technically valid procedure, accompanied by traceability documentation.[1][2] When a CRM is not available, a laboratory must qualify its own in-house or secondary standard with the highest level of scrutiny.

G cluster_0 Traceability Chain A Primary Standard (e.g., NIST SRM) Highest Purity, Extensively Characterized C Secondary / Working Reference Standard Characterized against a Primary Standard A->C Direct Characterization B In-House Primary Standard Qualified by Orthogonal Methods (e.g., qNMR) B->C In-house Qualification D Working Solutions / Calibrators Used for Daily Analysis C->D Dilution & Preparation

Caption: Metrological traceability hierarchy for reference standards.

Part 1: Identity and Structural Confirmation

Before assessing purity, it is imperative to unequivocally confirm the chemical identity of the synthesized this compound. A combination of spectroscopic techniques is essential for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. They provide atom-level information on the chemical environment, connectivity, and stereochemistry of the molecule. For this compound, NMR would confirm the presence and connectivity of the butoxy group, the nitrobenzoyl moiety, and the acetate group. Full assignment of all proton and carbon signals is a prerequisite for a reference standard.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing further structural confirmation by analyzing the resulting daughter ions. This technique is also invaluable for identifying potential impurities during method development.[3][5]

  • Infrared (IR) Spectroscopy: FT-IR provides confirmation of key functional groups. For the target molecule, characteristic peaks for the nitro group (C-NO₂), ester carbonyl (C=O), amide carbonyl (C=O), and aromatic rings would be expected.[6]

Part 2: Purity Assessment - A Comparison of Orthogonal Methods

Purity is the most critical attribute of a reference standard. It is insufficient to rely on a single analytical method, as a co-eluting impurity may go undetected. The principle of orthogonality —using methods with different separation mechanisms—is paramount.

Technique Principle Information Provided Advantages Limitations
HPLC / UPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Relative purity (area %), detection of non-volatile impurities.High precision, widely available, robust, can be used for potency assay.Requires the analyte to have a UV chromophore; co-eluting impurities can be missed.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Detection of volatile and semi-volatile impurities.Excellent for residual solvents and volatile synthetic byproducts.[7][8]Requires derivatization for non-volatile, polar compounds like amino acid derivatives, which adds complexity and potential for artifacts.[7][9]
Quantitative NMR (qNMR) Integration of a specific analyte signal relative to a certified internal standard.Absolute purity/potency (mass fraction) without a specific reference standard of the same analyte.Primary ratio method, highly accurate, does not require identical reference material, provides structural confirmation simultaneously.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise, higher initial cost.
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂ for quantification.Confirms the elemental composition (empirical formula).Provides a fundamental measure of purity against the theoretical composition.Does not distinguish between the target molecule and an isomer; insensitive to organic impurities with the same elemental composition.
The Power of Orthogonal Chromatography

For routine purity determination, High-Performance Liquid Chromatography (HPLC) is the workhorse. To ensure comprehensive impurity profiling, at least two different, validated HPLC methods should be employed. The goal is to use columns with different stationary phase chemistries to alter the selectivity of the separation.

Parameter Method 1 (Primary) Method 2 (Orthogonal) Rationale for Orthogonality
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)The C18 phase separates primarily based on hydrophobicity. The Phenyl-Hexyl phase introduces pi-pi interactions as an additional separation mechanism, which can resolve aromatic impurities that might co-elute with the main peak on a C18 column.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0Altering the pH and buffer salt can change the ionization state of acidic or basic impurities, thus significantly changing their retention times relative to the main compound.
Mobile Phase B AcetonitrileMethanolChanging the organic modifier alters the solvent strength and selectivity, providing another dimension to the separation.
Detection UV at 254 nm and 310 nmDiode Array Detector (DAD)Using multiple wavelengths can help detect impurities that may have different UV maxima. A DAD provides full spectral data, which is invaluable for peak purity assessment and impurity identification.

Part 3: Experimental Protocols & Workflows

Workflow for In-House Reference Standard Qualification

The following workflow outlines the necessary steps to qualify a batch of synthesized this compound as an in-house reference standard.

G cluster_B Identity cluster_C Purity cluster_D Volatiles A Synthesis & Purification (e.g., Crystallization, Chromatography) B Structural & Identity Confirmation A->B C Purity & Impurity Profiling B->C B_NMR NMR (¹H, ¹³C) B_MS HRMS B_IR FT-IR D Content of Volatiles C->D C_HPLC1 HPLC Method 1 (C18) C_HPLC2 HPLC Method 2 (Phenyl) C_GC GC-MS (Volatiles) C_qNMR qNMR (Absolute Purity) E Potency Calculation & Certification D->E D_KF Karl Fischer (Water) D_TGA TGA (Residual Solvents) F Stability & Re-test Dating E->F

Caption: Workflow for qualifying an in-house reference standard.

Protocol: HPLC-UV Purity Determination (Method 1 Example)

This protocol describes a general procedure for determining the purity of this compound using a standard reversed-phase HPLC method.

  • Mobile Phase Preparation:

    • Rationale: Buffered mobile phases control the ionization of analytes and improve peak shape and reproducibility. Filtering and degassing prevent baseline noise and pump issues.

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter and degas.

    • Mobile Phase B: Acetonitrile, HPLC grade.

  • Standard and Sample Preparation:

    • Rationale: Accurate weighing and dilution are critical for quantitative analysis. The diluent should be compatible with the mobile phase to ensure good peak shape.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard candidate into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

    • Sample Preparation: Prepare samples at the same concentration as the standard.

  • Chromatographic Conditions:

    • Rationale: The selected conditions are a common starting point for moderately polar aromatic compounds. The gradient allows for the elution of a wide range of potential impurities.

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • System Suitability:

    • Rationale: Before analyzing samples, the performance of the chromatographic system must be verified.[10]

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Analysis and Data Processing:

    • Inject a blank (diluent), followed by the standard and sample solutions.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

In the analysis of novel compounds like this compound, the absence of a commercial Certified Reference Material necessitates a rigorous, in-house qualification process. A robust reference standard is not defined by a single analytical result, but by a confluence of data from multiple, orthogonal techniques. By systematically confirming identity, challenging purity with diverse separation chemistries, and accurately quantifying volatile components, researchers can establish an in-house reference standard with the confidence required for high-stakes research and development. This comparative approach to analytical methodologies provides a self-validating framework, ensuring data integrity and scientific rigor.

References

  • National Institute of Standards and Technology. "Certificate of Analysis - Standard Reference Material 2264: Nitrated Aromatic Hydrocarbons in Methylene Chloride I". Available at: [Link]

  • ERA Waters. "Low-Level Nitroaromatics & Nitramines | CRM, PT, QR, WP". Available at: [Link]

  • ERA Waters. "Nitroaromatics & Nitramines in Soil | CRM, PT, QR, Soil". Available at: [Link]

  • U.S. Environmental Protection Agency.
  • Reid, J. D., et al. "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids". Metabolites, 2017. Available at: [Link]

  • Agilent Technologies. "Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard".
  • Ma, S., et al. "Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS". Molecules, 2022. Available at: [Link]

  • Thermo Fisher Scientific. "Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatization".
  • Tsikas, D. "Quality Control in Targeted GC-MS for Amino Acid-OMICS". International Journal of Molecular Sciences, 2023. Available at: [Link]

  • Shimadzu. "M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS".
  • Isbell, T. S. "Aminooxy reagents for synthesis and analysis: expanding the role of oximation".
  • Dhani, R., et al. "Synthesis and Characterization of 4-[2'-(5'-Nitro) Imidazolyl] Benzoyl (N-Me) Leucine". Journal of Chemical and Pharmaceutical Research, 2012.
  • Hopkała, H., et al. "HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization". Acta Poloniae Pharmaceutica, 2002.
  • Johnson, M., et al. "GC-MS analysis of bio-active compounds in methanolic leaf extracts of Justicia adhatoda (Linn.)". International Journal of Pharmacognosy and Phytochemical Research, 2015.
  • Dwiatmoko, A. A., et al. "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives". Indonesian Journal of Chemistry, 2016.
  • Global Substance Registration System. "1-BUTOXY-4-NITROBENZENE". Available at: [Link]

  • Sousek, J., et al. "Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS". Molecules, 2020. Available at: [Link]

  • European Pharmacopoeia. "Reference standards". Available at: [Link]

  • An, S. J., et al. "An improved synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate (AU-224)". Archives of Pharmacal Research, 2001. Available at: [Link]

  • Tunnicliff, G. "Chemical modification of bacterial 4-aminobutyrate aminotransferase by phenylglyoxal". Journal of Enzyme Inhibition, 1995. Available at: [Link]

  • ResearchGate. "Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...". Available at: [Link]

  • Zech, S. G., et al. "Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients". The Journal of Antibiotics, 2015. Available at: [Link]

  • Pharmaceutical Technology.
  • Preprints.org. "Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions". December 19, 2025.
  • Google Patents. "CN104610075A - Synthetic method of 4-animo-1-butanol".

Sources

Safety Operating Guide

Personal protective equipment for handling [Butoxy-(4-nitrobenzoyl)amino] acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown" Hazard Protocol

As researchers, we often handle intermediates where specific toxicological data is sparse. [Butoxy-(4-nitrobenzoyl)amino] acetate is a prime example. It is not a standard commodity chemical; it is a functionalized intermediate likely used in high-value organic synthesis or drug discovery.

Because exact LD50 or permeation data may not exist for this specific CAS, we must rely on Structure-Activity Relationship (SAR) analysis. We do not guess; we deconstruct the molecule to predict its behavior.

SAR Hazard Analysis
  • Nitrobenzoyl Moiety: Aromatic nitro compounds are notorious for skin absorption and potential methemoglobinemia (interference with oxygen transport in blood). They can also be energetic/shock-sensitive if allowed to dry out completely in certain salt forms, though this amide/ester derivative is likely stable but combustible.

  • Butoxy Chain: This lipophilic (fat-loving) tail significantly increases the molecule's ability to penetrate the stratum corneum (outer skin layer), carrying the toxic nitro group into the bloodstream.

  • Amino Acetate Backbone: Suggests biological activity, raising the risk of sensitization (allergic reaction) upon repeated exposure.

Operational Verdict: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Primary) N95/P100 (Secondary)The nitro group poses an inhalation risk. Engineering controls (hood) are superior to wearables. Use P100 only if weighing outside a hood (discouraged).
Ocular Chemical Splash Goggles Safety glasses are insufficient. In the event of a splash, the butoxy group aids corneal penetration. Goggles provide a sealed environment.
Dermal (Hands) Double Nitrile (Min 0.11mm) Or Silver Shield® (Laminate)Critical: Single nitrile layers can be permeated by nitro-aromatics in organic solvents. Double gloving creates a "breakthrough gap" that delays exposure.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and hold them against the skin. Tyvek repels the lipophilic solution, preventing "occlusive" exposure.

Operational Workflow: Step-by-Step

Phase A: Storage & Transport[1]
  • Segregation: Store in a cool, dry area away from reducing agents (e.g., hydrides, hydrogen gas) and strong bases . Nitro compounds can react violently with these.[1]

  • Secondary Containment: Transport the vial inside a secondary un-breakable container (e.g., Nalgene box) to prevent drop-spills during transit between labs.

Phase B: Weighing & Solubilization

Static electricity is a risk with dry nitro-powders.

  • Static Control: Use an ionizing fan or anti-static gun in the weigh station.

  • The "Closed Transfer" Rule:

    • Tare the vial closed.

    • Open vial only inside the hood.

    • Transfer solid to the reaction vessel.

    • Immediately re-cap and wipe the exterior of the stock vial with a solvent-dampened Kimwipe (dispose of wipe as hazardous waste).

  • Solvent Choice: If solubilizing, add solvent slowly. Exotherms are possible.[1][2]

Phase C: Reaction Monitoring

Do not use needles/syringes unless absolutely necessary to avoid injection injuries (which would deliver the toxicant directly to the blood). Use positive-displacement pipettes or cannulas for transfers.

Visualization: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop Work" triggers.

SafeHandling Start Start: Handling this compound RiskCheck Check State: Solid vs. Solution Start->RiskCheck SolidPath Solid Phase RiskCheck->SolidPath SolnPath Solution Phase RiskCheck->SolnPath Weighing Weighing Protocol: 1. Anti-static Gun 2. Fume Hood ONLY 3. Pre-weighed Vial Transfer SolidPath->Weighing SolventCheck Solvent Check: Is it DMSO/DMF? SolnPath->SolventCheck Reaction Reaction/Transfer: No Needles (Cannula Only) Weighing->Reaction GloveUpgrade UPGRADE PPE: Use Laminate (Silver Shield) Gloves under Nitrile SolventCheck->GloveUpgrade Yes (High Permeation Risk) StandardPPE Standard PPE: Double Nitrile Gloves SolventCheck->StandardPPE No (Ethanol/Water) GloveUpgrade->Reaction StandardPPE->Reaction Disposal Disposal: Segregate from Oxidizers Reaction->Disposal

Caption: Operational logic flow for handling this compound, highlighting the critical PPE upgrade required when using penetrating solvents like DMSO.

Disposal & Deactivation

Logistics for disposal are as critical as synthesis. Improper disposal of nitro-organics can lead to fires in waste drums.

  • Quench: If the material is reactive, quench carefully with water or mild acid/base (depending on reaction conditions) before placing in waste.

  • Segregation:

    • DO NOT mix with oxidizer waste (e.g., Nitric acid, Peroxides). This creates a potential explosive.[1]

    • DO NOT mix with metal hydrides.

  • Labeling: Clearly tag the waste container: "Contains Nitro-aromatics - Toxic & Potential Sensitizer."

Emergency Response

In the event of exposure, speed is critical due to the lipophilic nature of the butoxy group.

ScenarioImmediate Action
Skin Contact Wash for 15 minutes. Use soap and water.[1][3][4] Do not use alcohol or organic solvents to clean skin; this will drive the chemical deeper into the dermis.
Eye Contact Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist review immediately (corneal damage risk).
Spill (Solid) Wet Wipe Method. Do not dry sweep (dust generation). Cover with wet paper towels, then scoop up.
Spill (Liquid) Absorb. Use vermiculite or sand. Do not use combustible materials like sawdust.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[1] United States Department of Labor. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Nitrobenzene (Structural Analog).[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.